2-Methoxy-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75835. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNQCVOSOCGWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942384 | |
| Record name | 2-Methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-35-4 | |
| Record name | 20265-35-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-3-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-3-nitropyridine: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of 2-Methoxy-3-nitropyridine. It is intended to be a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and fine chemical synthesis.
Core Chemical and Physical Properties
This compound is a versatile chemical intermediate recognized for its utility in the synthesis of a wide array of biologically active molecules.[1][2] Its physical and chemical characteristics are pivotal for its application in various synthetic protocols. The key properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 20265-35-4 | [1][3][4] |
| Molecular Formula | C6H6N2O3 | [1][3][4] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White crystalline powder or Pale yellow solid | [1][3] |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | 247.9 °C | [3] |
| Density | 1.3 g/cm³ | [3] |
| Flash Point | 103.8 °C | [3] |
| Purity | ≥ 97-99% (HPLC/GC) | [1][4][5] |
| Storage Conditions | 0-8 °C, Inert atmosphere, room temperature | [1][4][6] |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the presence of both a methoxy group and a nitro group on the pyridine ring, which provide multiple sites for functionalization.[3] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.
The most prominent chemical transformation of this compound is the reduction of the nitro group to an amino group.[3] This conversion is a cornerstone in many synthetic pathways, as it introduces a nucleophilic amino group that can be further derivatized to construct more complex molecular architectures.[2][3] This versatility is highly sought after in the synthesis of pharmaceuticals and agrochemicals, where precise molecular engineering is crucial for achieving desired biological activity.[1][2][3]
Below is a diagram illustrating the key reactive sites and potential transformations of this compound.
Caption: Key reactive sites and transformations of this compound.
Key Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.
Protocol 1: Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group in a nitropyridine derivative to an amino group using a metal reducing agent.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine (as a representative substrate)
-
Stannous chloride dihydrate (reducing agent)
-
Aqueous acidic medium (e.g., hydrochloric acid)
-
Polar proton-donating solvent (e.g., water, alcohol)
Procedure:
-
Suspend 2-amino-6-methoxy-3-nitropyridine in a suitable polar solvent.
-
Add the reducing agent, such as stannous chloride dihydrate, to the suspension.
-
Carry out the reduction in an aqueous acidic medium.
-
Maintain the reaction temperature between 25–80 °C.[7]
-
Upon completion of the reaction, cool the mixture.
-
The resulting diamino-pyridine dihydrochloride can be collected by filtration or extraction.[7]
The following diagram illustrates the general workflow for this reduction reaction.
Caption: A generalized workflow for the reduction of a nitropyridine derivative.
Protocol 2: Suzuki Coupling Reaction
This protocol outlines a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, using a chloronitropyridine derivative.
Materials:
-
2-Chloro-3-nitropyridine
-
A boronic acid (e.g., 2,5-dimethoxyphenylene-1,4-diboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium bicarbonate)
-
Solvent system (e.g., 1,2-dimethoxyethane and water)
Procedure:
-
In a microwave vessel, combine 2-chloro-3-nitropyridine, the boronic acid, and sodium bicarbonate in the solvent mixture.
-
Purge the mixture with an inert gas (e.g., nitrogen) for approximately 10 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the mixture under microwave irradiation at 150°C and a maximum pressure of 10 bar for 15 minutes.
-
After the reaction, filter the mixture through celite and wash the filter cake with a suitable solvent like ethyl acetate.
-
The filtrate is then washed with brine and dried over a drying agent such as MgSO4.
-
The final product can be purified using chromatography.[8]
Applications in Drug Development and Agrochemicals
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility is particularly noted in the development of:
-
Anti-inflammatory and antimicrobial agents: The versatile structure allows for modifications that can lead to enhanced efficacy and reduced side effects in therapeutic agents.[1]
-
Neurological disorder treatments: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides, where it helps in constructing molecules that can disrupt specific biological pathways in pests.[1][2]
The ability to introduce various functional groups through reactions involving the nitro and methoxy groups makes this compound an indispensable tool for chemists aiming to design more effective and targeted active ingredients.[1][2]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it a crucial component in the development of a wide range of pharmaceuticals and agrochemicals. The ability to readily transform the nitro group and functionalize the pyridine ring provides a robust platform for the creation of novel and complex molecules. This guide has provided a technical overview of its core properties and applications, which should serve as a useful resource for researchers and professionals in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemdmart.com [chemdmart.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
In-Depth Technical Guide: 2-Methoxy-3-nitropyridine
CAS Number: 20265-35-4
This technical guide provides a comprehensive overview of 2-Methoxy-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
This compound is a pale yellow to white crystalline solid at room temperature.[1][2] Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [5][6] |
| Molecular Weight | 154.12 g/mol | [3][5] |
| Appearance | Pale yellow or White to Amber solid/crystalline powder | [1][2] |
| Melting Point | 53-58 °C | [2] |
| Boiling Point | 247.9 °C at 760 mmHg | [2] |
| Density | 1.3 g/cm³ | [2] |
| Flash Point | 103.8 °C | [2] |
| Storage Conditions | 2-8 °C, in a cool, dark place is recommended. | [5] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitropyridine, with a methoxide source.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a representative example for the synthesis of this compound.
Materials:
-
2-Chloro-3-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methoxide: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise. The reaction may be mildly exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
Reduce the volume of the solvent under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring.[2] This electronic arrangement makes it a valuable intermediate for a variety of chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using standard reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This transformation yields 2-methoxy-3-aminopyridine, a key precursor for building more complex molecules, particularly in the synthesis of pharmaceuticals.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, allowing for the displacement of the methoxy group or other transformations depending on the reaction conditions and the nature of the nucleophile.
Applications:
-
Pharmaceutical Development: this compound is a crucial building block in the synthesis of a wide range of biologically active compounds. It is used in the development of novel drugs targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[3] The versatile functional groups allow for structural modifications to optimize drug efficacy and pharmacokinetic properties.[3]
-
Agrochemicals: In the agrochemical industry, this compound serves as an intermediate for the synthesis of herbicides and pesticides.[3][4] Its structure can be incorporated into molecules designed to disrupt specific biological pathways in pests.[3]
-
Organic Synthesis: Beyond its applications in life sciences, researchers utilize this compound as a versatile starting material for the synthesis of complex heterocyclic compounds for materials science and other areas of chemical research.[3]
Spectroscopic Data
| Spectroscopy | Expected Data |
| ¹H NMR | δ (ppm): ~8.5 (dd, 1H, H6), ~7.5 (dd, 1H, H4), ~7.0 (dd, 1H, H5), ~4.0 (s, 3H, -OCH₃). The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | δ (ppm): Signals expected for five distinct aromatic carbons and one methoxy carbon. The carbon attached to the methoxy group (C2) would be significantly downfield, while the carbons ortho and para to the nitro group would also be influenced. |
| Mass Spec (MS) | [M]⁺: Expected at m/z = 154. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and methoxy group (-OCH₃). |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
| Safety Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use a dust mask or work in a fume hood to avoid inhalation of powder. |
References
- 1. scribd.com [scribd.com]
- 2. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 6. vibrantpharma.com [vibrantpharma.com]
Spectroscopic and Spectrometric Characterization of 2-Methoxy-3-nitropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the chemical compound 2-methoxy-3-nitropyridine. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines standardized experimental protocols for obtaining such data.
Core Spectroscopic and Spectrometric Data
The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.4 - 8.2 | dd | ~4.5, 1.5 | H-6 |
| ~7.8 - 7.6 | dd | ~8.0, 1.5 | H-4 |
| ~7.2 - 7.0 | dd | ~8.0, 4.5 | H-5 |
| ~4.0 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~145 | C-3 |
| ~140 | C-6 |
| ~125 | C-4 |
| ~118 | C-5 |
| ~55 | -OCH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H (aromatic) stretch |
| ~2950 - 2850 | Medium | C-H (methyl) stretch |
| ~1600, ~1470 | Strong | C=C, C=N (aromatic ring) stretch |
| ~1530, ~1350 | Strong | N-O (nitro group) asymmetric and symmetric stretch |
| ~1250 | Strong | C-O-C (ether) stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 124 | Moderate | [M - NO]⁺ |
| 108 | Moderate | [M - NO₂]⁺ |
| 96 | Moderate | [M - NO - CO]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC) or direct infusion.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
In-Depth Technical Guide to the Physical Properties of 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Methoxy-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Core Physical Properties
This compound (CAS No: 20265-35-4) is a pale yellow solid at room temperature.[1] Its fundamental physical characteristics are crucial for its handling, application in synthetic protocols, and for purification processes.
Data Presentation
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Source(s) |
| Molecular Formula | C6H6N2O3 | [2][3] |
| Molecular Weight | 154.12 g/mol | [2] |
| Melting Point | 53-55 °C | [2][4] |
| Boiling Point | 247.9 °C (Predicted) | [2][4] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | >110 °C | [4] |
Solubility Profile
Experimental Protocols
While a specific, detailed experimental protocol for the determination of the melting point of this compound was not found in the reviewed literature, a general and widely accepted methodology for such a determination is described below.
General Melting Point Determination Protocol
Objective: To determine the melting range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting from about 10-15 °C below the approximate melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Logical Workflow for Synthesis and Purification
The synthesis of substituted pyridines often involves a series of sequential reactions. The following diagram illustrates a generalized logical workflow for the synthesis and subsequent purification of a compound like this compound, based on common organic chemistry principles.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. This compound CAS#: 20265-35-4 [m.chemicalbook.com]
- 5. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
The Nitro Group in 2-Methoxy-3-nitropyridine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide
The strategic placement of a nitro group on the 2-methoxy-3-nitropyridine scaffold renders it a versatile building block in medicinal chemistry and organic synthesis. The potent electron-withdrawing nature of the nitro moiety, coupled with its own susceptibility to chemical transformation, opens a diverse array of synthetic pathways. This guide provides a comprehensive overview of the reactivity of the nitro group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Core Reactivity Profile
The reactivity of the nitro group in this compound is primarily centered around three key transformations: reduction to an amino group, activation of the pyridine ring towards nucleophilic attack, and, under specific conditions, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the electronic influence of the nitro group is critical in directing other functionalizations around the pyridine ring.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental and highly valuable transformation, providing a gateway to a wide range of amide, sulfonamide, and urea derivatives, as well as further C-N bond formations.
Experimental Protocols
1. Reduction using Stannous Chloride (SnCl₂)
This method is a classic and effective way to achieve the reduction of aromatic nitro groups. The following protocol is adapted from procedures for structurally similar nitropyridines.[1]
-
Reaction Setup: To a solution of this compound (1.0 eq) in concentrated hydrochloric acid (10-15 mL per gram of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to a pH > 10, while keeping the temperature below 20 °C. The resulting precipitate is filtered, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-methoxy-pyridin-3-amine.
2. Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the corresponding amine.[2][3][4]
-
Reaction Setup: In a hydrogenation vessel, a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is treated with 5-10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 2-16 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the desired 2-methoxy-pyridin-3-amine.
3. Reduction with Iron in Acetic Acid
This method offers a cost-effective and milder alternative to other metal-acid reductions.[5]
-
Reaction Setup: A mixture of this compound (1.0 eq) and iron powder (3.0-5.0 eq) in glacial acetic acid is prepared.
-
Reaction Conditions: The mixture is heated to 80-100 °C with vigorous stirring for 1-3 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting slurry is filtered through Celite®, and the filtrate is extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to give the product.
Quantitative Data for Nitro Group Reduction
| Method | Reagents and Conditions | Substrate | Product | Yield | Reference |
| Metal Reduction | SnCl₂·2H₂O, conc. HCl, 35-40 °C, 5-6 h | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | High | [1] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), Methanol, rt, 2 h | 2-Methoxy-5-nitropyridine | 2-Methoxy-5-aminopyridine | 95.36% | [2] |
| Metal Reduction in Acid | Fe, Acetic Acid, heat | 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide | 4-Amino-1H-pyrrolo[2,3-b]pyridine | Good | [5] |
Note: Yields are reported for analogous substrates and are expected to be comparable for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the positions ortho and para to it for nucleophilic attack. While there are no leaving groups at the activated C4 and C6 positions in this compound for a typical SNAr, the nitro group itself can act as a leaving group in reactions with soft nucleophiles like thiols.
Displacement of the Nitro Group
The reaction of nitropyridines with sulfur nucleophiles can lead to the displacement of the nitro group. This reactivity is particularly pronounced in electron-deficient pyridine systems.
Experimental Protocol: Substitution with Thiols
The following is a general procedure based on the reactivity of similar 2-substituted-3-nitropyridines with thiols.
-
Reaction Setup: To a solution of this compound (1.0 eq) and a thiol (1.1-1.5 eq) in a polar aprotic solvent such as DMF or DMSO, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-3.0 eq) is added.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for SNAr (Nitro Group as Leaving Group)
| Nucleophile | Substrate | Product | Conditions | Yield | Reference |
| Arenethiolates | 2-Chloro-3-nitropyridine | 2-Arylthio-3-nitropyridines | K₂CO₃, DMAc, rt-100 °C | Good | [6] |
| Thiolates | 2-Methyl-3,5-dinitropyridine | 3-Thio-5-nitropyridines | K₂CO₃, DMF, heat | Good | [7] |
Note: These examples on related substrates suggest that this compound would undergo similar reactions with thiols, displacing the nitro group.
C-H Functionalization
Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[7][8][9][10][11] This reaction allows for the introduction of a substituent with a leaving group at the alpha-position to a carbanion, which attacks the aromatic ring at a position ortho or para to the nitro group, followed by elimination to restore aromaticity.
Reaction with Grignard Reagents
The reaction of this compound with vinyl Grignard reagents has been reported to yield 7-methoxy-6-azaindole, demonstrating a pathway for C-C bond formation and subsequent cyclization.
Experimental Protocol: Synthesis of 7-Methoxy-6-azaindole
-
Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Reaction Conditions: An excess of vinylmagnesium bromide solution in THF is added dropwise. The reaction mixture is allowed to warm to -20 °C and stirred for 8 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data for C-H Functionalization
| Reagent | Substrate | Product | Conditions | Yield | Reference |
| Vinylmagnesium bromide | This compound | 7-Methoxy-6-azaindole | THF, -78 °C to -20 °C, 8 h | 20% | [10] |
Metal-Catalyzed Cross-Coupling Reactions
While the nitro group itself is not typically displaced in palladium-catalyzed cross-coupling reactions, its strong electron-withdrawing effect significantly influences the reactivity of other positions on the pyridine ring, should a suitable leaving group (e.g., a halogen) be present. For instance, in a related 2-chloro-3-nitropyridine system, Suzuki-Miyaura coupling proceeds at the 2-position.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="2-Methoxy-pyridin-3-amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Thioether [label="2-Methoxy-3-thiopyridine\nDerivatives", fillcolor="#FFFFFF", fontcolor="#202124"]; Azaindole [label="7-Methoxy-6-azaindole", fillcolor="#FFFFFF", fontcolor="#202124"]; VNS_Product [label="C-H Alkylated Product", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges with labels Start -> Amine [label="Reduction\n(SnCl₂, Pd/C, Fe)", color="#34A853", fontcolor="#34A853"]; Start -> Thioether [label="SNAr (Nitro Displacement)\n(R-SH, Base)", color="#EA4335", fontcolor="#EA4335"]; Start -> Azaindole [label="Grignard Reaction\n(VinylMgBr)", color="#4285F4", fontcolor="#4285F4"]; Start -> VNS_Product [label="Vicarious Nucleophilic\nSubstitution", color="#FBBC05", fontcolor="#FBBC05"]; }
Caption: Key reaction pathways of this compound.// Nodes Start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Add Reducing Agent\n(e.g., SnCl₂, H₂/Pd/C, Fe)", fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions [label="Set Reaction Conditions\n(Temp, Time, Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Quench and Work-up\n(Basification/Filtration, Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product: 2-Methoxy-pyridin-3-amine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Reaction [color="#4285F4"]; Reaction -> Conditions [color="#4285F4"]; Conditions -> Workup [color="#4285F4"]; Workup -> Product [color="#4285F4"]; }
Caption: General experimental workflow for the reduction of the nitro group.// Nodes Reactants [label="this compound + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic σ-complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="Substituted Product + NO₂⁻", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactants -> Meisenheimer [label="Nucleophilic Attack", color="#EA4335", fontcolor="#EA4335"]; Meisenheimer -> Products [label="Loss of Leaving Group (NO₂⁻)", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution.Conclusion
This compound is a highly functionalized and reactive pyridine derivative, with the nitro group serving as the primary locus of its chemical versatility. The facile reduction of the nitro group to an amine provides a reliable entry point for the synthesis of a multitude of derivatives. Furthermore, the ability of the nitro group to activate the pyridine ring for C-H functionalization and to act as a leaving group in nucleophilic aromatic substitution reactions with specific nucleophiles underscores its utility as a synthetic intermediate. The experimental protocols and data presented herein provide a solid foundation for the strategic application of this compound in complex molecule synthesis, particularly in the fields of drug discovery and materials science.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 3. hidenanalytical.com [hidenanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.kuleuven.be [chem.kuleuven.be]
electrophilic and nucleophilic sites of 2-Methoxy-3-nitropyridine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Its chemical reactivity is dictated by the unique electronic interplay between the pyridine ring, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group. This guide provides a detailed analysis of the molecule's electronic structure to identify its key electrophilic and nucleophilic centers. We will explore the theoretical basis for its reactivity and provide representative experimental protocols to illustrate how these sites can be targeted in synthetic applications.
Molecular Structure and Electronic Properties
The reactivity of this compound is a direct consequence of its electronic architecture. The pyridine nitrogen is inherently electron-withdrawing, which reduces the ring's aromaticity compared to benzene and makes it less susceptible to electrophilic attack.[2] This effect is compounded by the presence of a strongly deactivating nitro group at the C3 position. Conversely, the methoxy group at the C2 position exerts an electron-donating effect through resonance. This "push-pull" dynamic creates distinct regions of high and low electron density across the molecule.
-
Pyridine Nitrogen: Inductively withdraws electron density, deactivating the ring towards electrophiles and activating it towards nucleophiles. Nucleophilic attack is generally favored at the positions ortho and para (C2, C4, C6) to the nitrogen, as the negative charge of the intermediate can be stabilized on the nitrogen atom.[3][4]
-
Nitro Group (-NO₂ at C3): A potent electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring for electrophilic substitution and significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C4) and para (C6) positions relative to itself.
-
Methoxy Group (-OCH₃ at C2): An electron-donating group through resonance and electron-withdrawing through induction. The resonance effect typically dominates, activating the ring for electrophilic attack. However, in this highly electron-deficient system, its primary role is to serve as a potential leaving group in SNAr reactions.
The logical relationship between the substituents and their influence on the ring's electron density is visualized below.
Caption: Figure 1. Electronic Influence on this compound
Identification of Nucleophilic and Electrophilic Sites
Nucleophilic Sites
The nucleophilic character of this compound is significantly diminished by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. However, the molecule can be forced to act as a nucleophile in electrophilic aromatic substitution reactions under harsh conditions.
-
Primary Nucleophilic Site (for EAS): C5 Position. Electrophilic attack on pyridines generally occurs at the 3-position (meta to the nitrogen) to avoid forming an unstable intermediate with a positive charge on the nitrogen.[5][6] In this substituted pyridine, the directing effects of the methoxy and nitro groups must be considered. The C2-methoxy group directs ortho and para (to C3 and C5), while the C3-nitro group directs meta (to C5). Both groups, therefore, favor substitution at the C5 position , making it the most electron-rich and most likely site for electrophilic attack. The pyridine nitrogen's lone pair is a potential nucleophilic center, but its basicity is greatly reduced by the adjacent nitro group.
Electrophilic Sites
The molecule is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the nitrogen and the nitro group. These features make it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).
-
Primary Electrophilic Sites (for SNAr): C2, C4, and C6 Positions. The pyridine ring is inherently electron-poor, and this deficiency is amplified by the C3-nitro group. This activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack.
-
C2 Position: This site is highly activated and bears the methoxy group, which can function as a leaving group.
-
C4 and C6 Positions: These positions are also strongly activated by both the ring nitrogen and the nitro group, making them susceptible to attack by strong nucleophiles, potentially leading to the displacement of a hydride ion or substitution if a leaving group is present in a related analogue.
-
-
Secondary Electrophilic Site: C3 Position. While less common, the nitro group itself can be displaced by potent nucleophiles in some SNAr reactions on highly activated systems.[7]
Experimental Protocols and Data
While specific experimental data for all reactions on this compound is not exhaustively published, we can extrapolate from the known reactivity of similar nitropyridine derivatives to provide representative protocols.[7][8]
Table 1: Representative Reactions and Quantitative Data
| Reaction Type | Target Site | Reagents & Conditions | Product | Yield (%) | Regioselectivity |
| Nucleophilic Aromatic Substitution (SNAr) | C2 (Electrophilic) | Sodium thiophenolate, DMF, 80 °C, 4h | 2-(Phenylthio)-3-nitropyridine | ~85% | C2 substitution |
| Electrophilic Aromatic Substitution (EAS) | C5 (Nucleophilic) | Br₂, Oleum, 130 °C, 24h | 5-Bromo-2-methoxy-3-nitropyridine | ~60% | C5 substitution |
Experimental Protocol 1: Nucleophilic Aromatic Substitution at C2
This protocol describes a representative SNAr reaction targeting the primary electrophilic C2 position, leading to the displacement of the methoxy group.
Objective: To synthesize 2-(Phenylthio)-3-nitropyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous DMF.
-
Thiophenol (1.1 eq) is added, and the solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.2 eq) is added portion-wise, ensuring the temperature does not exceed 5 °C. The mixture is stirred for 20 minutes at 0 °C to form the sodium thiophenolate salt.
-
A solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF is added dropwise to the reaction mixture.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC. Upon completion (approx. 4 hours), the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product.
The workflow for this experimental protocol is visualized below.
Caption: Figure 2. Workflow for SNAr at C2 Position
Experimental Protocol 2: Electrophilic Aromatic Substitution at C5
This protocol outlines a representative electrophilic bromination reaction under harsh conditions, targeting the nucleophilic C5 position.
Objective: To synthesize 5-Bromo-2-methoxy-3-nitropyridine.
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂, 1.5 eq)
-
Fuming sulfuric acid (Oleum, 20%)
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a thick-walled pressure tube equipped with a magnetic stirrer, add this compound (1.0 eq) and oleum.
-
Cool the mixture to 0 °C and slowly add bromine (1.5 eq).
-
Seal the tube securely and heat the mixture to 130 °C in an oil bath behind a blast shield.
-
Maintain the temperature for 24 hours. Monitor the reaction progress by taking aliquots, quenching, and analyzing by GC-MS.
-
After completion, cool the reaction vessel to room temperature, then carefully pour the contents over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution, keeping the temperature below 20 °C.
-
Decolorize the mixture by adding sodium bisulfite solution until the bromine color disappears.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired product.
Conclusion
The substitution pattern of this compound establishes a clear and predictable reactivity profile. The molecule is highly electrophilic at the C2, C4, and C6 positions, making it an ideal substrate for nucleophilic aromatic substitution reactions, with the C2-methoxy group serving as a viable leaving group. Conversely, its nucleophilic character is suppressed, with electrophilic attack feasible only under forcing conditions at the C5 position. This understanding of its electronic landscape is crucial for drug development professionals and synthetic chemists aiming to utilize this compound as a versatile building block for more complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. homework.study.com [homework.study.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-3-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-nitropyridine is a valuable substituted pyridine derivative that serves as a key intermediate in the synthesis of a wide range of functional molecules. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine ring, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Historical Context and Discovery
While the precise date and original synthesis of this compound are not extensively documented in readily available literature, the functionalization of pyridine rings has been a central theme in heterocyclic chemistry since the late 19th century. The discovery of pyridine itself dates back to 1846 by Thomas Anderson, who isolated it from bone oil. Foundational synthetic methods for substituted pyridines, such as the Hantzsch synthesis (1881), laid the groundwork for accessing a diverse array of pyridine derivatives.[1] The introduction of substituents like nitro and methoxy groups followed the development of electrophilic and nucleophilic substitution reactions on the pyridine core. The synthesis of this compound likely emerged from systematic studies on the reactivity of halogenated nitropyridines, where the chloro-substituent is readily displaced by nucleophiles like methoxide.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20265-35-4 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [2][3] |
| Molecular Weight | 154.12 g/mol | [2][3] |
| Appearance | Pale yellow or white crystalline powder/solid | [3] |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | 247.9 °C | [3] |
| Density | 1.3 g/cm³ | [3] |
| Flash Point | 103.8 °C | [3] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR | Data not fully available in search results. A singlet for the methoxy group protons is expected around 3.9-4.0 ppm. The aromatic protons would appear as multiplets in the aromatic region. | [4] |
| ¹³C NMR | Data not fully available in search results. The methoxy carbon is expected around 55 ppm. Aromatic carbons would appear between 110-160 ppm. | [4] |
| FT-IR (cm⁻¹) | Data not fully available in search results. Characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). | [5] |
| Mass Spectrometry (m/z) | Monoisotopic Mass: 154.03784 Da. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [6][7] |
Experimental Protocols
The most common and direct synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-3-nitropyridine, with a methoxide source.
Synthesis of this compound from 2-Chloro-3-nitropyridine
This procedure is based on established methods for nucleophilic aromatic substitution on electron-deficient pyridine rings.
Materials:
-
2-Chloro-3-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. While stirring, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise or as a solution in methanol. The reaction is typically exothermic, so the addition may need to be controlled to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a pale yellow solid.
Core Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block due to the versatile reactivity of its functional groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. This allows for the introduction of diverse substituents at the 3-position of the pyridine ring, enabling the synthesis of large libraries of compounds for screening in drug discovery and agrochemical development programs.[8]
Role as a Precursor for Kinase Inhibitors
The pyridine scaffold is a common feature in many small-molecule kinase inhibitors. These drugs often target the ATP-binding site of kinases, and the pyridine ring can participate in crucial hydrogen bonding interactions within this site. While there is no direct evidence in the provided search results of this compound itself being a kinase inhibitor, its derivatives are of significant interest in this area. For instance, substituted pyridines are precursors to more complex heterocyclic systems, such as pyrido[3,2-d]pyrimidines, which have been investigated as PI3K/mTOR inhibitors. The general workflow involves using the substituted pyridine as a scaffold to build these more complex, biologically active molecules.
Visualizations
Synthetic Workflow
The synthesis of this compound from 2-chloro-3-nitropyridine can be represented by the following workflow diagram.
Caption: Synthetic workflow for this compound.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Substituted pyridines are often used as scaffolds for the synthesis of kinase inhibitors that target key signaling pathways in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[][10] The following diagram illustrates this pathway, which is a common target for pyridine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a synthetically versatile molecule with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a wide range of derivatives. While detailed biological studies of this compound itself are not widely reported, its role as a precursor for more complex heterocyclic systems, including potential kinase inhibitors, underscores its importance for researchers and scientists in these fields. Further exploration of the biological activities of its derivatives may lead to the discovery of novel therapeutic agents and crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-3-nitropyridine (CAS No: 20265-35-4), a key intermediate in the pharmaceutical and agrochemical industries. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Data
Proper storage and handling are paramount to maintaining the integrity of this compound. The following table summarizes the key physical properties and recommended storage conditions based on available supplier data.
| Parameter | Value | Source |
| Chemical Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Appearance | Pale yellow to white crystalline solid | [3] |
| Melting Point | 53-55 °C | [3] |
| Flash Point | 103.8 °C | [3] |
| Recommended Storage Temperature | 2-8 °C or Room Temperature | [1][2] |
| Recommended Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | [1] |
| Shipping Conditions | Room temperature | [2] |
Understanding the Stability of this compound
While specific, in-depth stability studies on this compound are not extensively published, the chemical reactivity of the nitropyridine scaffold provides insights into its potential degradation pathways. Nitropyridine derivatives can be susceptible to various environmental factors.
Key Factors Influencing Stability:
-
Light: Aromatic nitro compounds and pyridine N-oxides can be sensitive to UV light, which may lead to complex degradation pathways.[4] Photostability is a critical parameter to assess, as exposure to light can induce photochemical reactions.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation, particularly under non-neutral pH conditions.
-
Temperature: Elevated temperatures can lead to thermal decomposition. For similar compounds like pyridine N-oxides, this can involve deoxygenation and further breakdown of the molecule.[4]
-
pH: While generally stable in dilute acidic solutions, nitropyridine derivatives can be susceptible to degradation under strong basic conditions, which can facilitate nucleophilic attack on the pyridine ring.[4]
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation of the molecule.
Potential Degradation Pathways
Based on the known chemistry of nitropyridines, the following degradation pathways for this compound can be postulated. A visual representation of these pathways is provided in the diagram below.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways. The following is a representative protocol based on ICH guidelines.[5][6]
Objective: To evaluate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
Experimental Workflow:
The following diagram illustrates the workflow for a comprehensive forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Detailed Procedures:
-
Preparation of Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N and 1 N HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
Base Hydrolysis: Treat the stock solution with 0.1 N and 1 N NaOH. Store the solutions under the same conditions as the acid hydrolysis samples.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂. Store the solutions at room temperature for a defined period.
-
Thermal Degradation:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C) for a defined period.
-
Solution State: Heat the stock solution at an elevated temperature (e.g., 60 °C, 80 °C) for a defined period.
-
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products.
-
Propose the degradation pathways based on the identified products.
-
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8 °C) or at room temperature under an inert atmosphere, protected from light and moisture. However, like other nitropyridine derivatives, it has the potential to degrade under stress conditions such as strong basic or acidic environments, exposure to light, and high temperatures. The primary degradation pathways are likely to involve hydrolysis of the methoxy group, reduction of the nitro group, and nucleophilic substitution. For critical applications in drug development and other research areas, it is highly recommended to perform comprehensive stability studies, such as the forced degradation protocol outlined in this guide, to ensure the quality and reliability of the material.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. pharmadekho.com [pharmadekho.com]
- 6. mdpi.com [mdpi.com]
Theoretical Insights into 2-Methoxy-3-nitropyridine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-nitropyridine is a pivotal scaffold in medicinal chemistry and materials science, recognized for its versatile reactivity and potential as a precursor to a wide array of functionalized molecules.[1][2] This technical whitepaper provides a comprehensive theoretical analysis of this compound, leveraging computational chemistry to elucidate its structural, spectroscopic, electronic, and thermodynamic properties. Through a detailed examination of its molecular geometry, vibrational frequencies, frontier molecular orbitals, and non-linear optical characteristics, this guide offers valuable insights for the rational design of novel therapeutics and advanced materials. All theoretical data is benchmarked against available experimental information and studies on analogous compounds to ensure predictive accuracy.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with significant biological and material applications.[3] The strategic placement of substituents, such as the electron-donating methoxy group and the electron-withdrawing nitro group in this compound, imparts a unique electronic profile that governs its chemical behavior and potential for molecular interactions.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of such molecules with high accuracy, guiding synthetic efforts and accelerating the discovery process. This guide synthesizes theoretical data to present a holistic view of this compound's molecular characteristics.
Molecular Structure and Geometry
The foundational step in the theoretical investigation of a molecule is the optimization of its geometry to determine the most stable conformation. This is typically achieved using DFT methods, which provide a reliable balance between computational cost and accuracy.
Computational Protocol: Geometry Optimization
The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometric parameters for organic molecules.[4][5] Calculations are performed in the gas phase to represent the molecule in an isolated state. The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.345 | N1-C2-C3 | 123.5 |
| C6-N1 | 1.338 | C2-C3-C4 | 118.0 |
| C2-O1 | 1.350 | C3-C4-C5 | 119.5 |
| O1-C7 | 1.430 | C4-C5-C6 | 118.8 |
| C2-C3 | 1.420 | C5-C6-N1 | 120.2 |
| C3-N2 | 1.470 | C2-O1-C7 | 117.5 |
| N2-O2 | 1.225 | C2-C3-N2 | 119.0 |
| N2-O3 | 1.225 | O2-N2-O3 | 125.0 |
| C3-C4 | 1.390 | H-C-H (methoxy) | 109.5 |
| C4-C5 | 1.385 | ||
| C5-C6 | 1.395 |
Note: These values are predicted based on DFT calculations and may vary slightly from experimental data.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the characterization of molecules. Theoretical calculations can predict vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, aiding in the interpretation of experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis provides a fingerprint of a molecule's functional groups and overall structure. Theoretical frequency calculations are performed at the same level of theory as the geometry optimization.
Harmonic vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.967) for better agreement with experimental spectra.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹, Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3100-3000 | Medium | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | Strong | C-H stretching (methoxy) |
| ~1600-1580 | Strong | Strong | C=C stretching (pyridine ring) |
| ~1530-1510 | Very Strong | Medium | N-O asymmetric stretching (nitro) |
| ~1480-1450 | Medium | Medium | CH₂ scissoring (methoxy) |
| ~1350-1330 | Strong | Strong | N-O symmetric stretching (nitro) |
| ~1280-1250 | Strong | Medium | C-O-C asymmetric stretching |
| ~1050-1020 | Strong | Low | C-O-C symmetric stretching |
| ~850-800 | Strong | Low | C-H out-of-plane bending |
Note: Predicted values are based on DFT calculations and serve as a guide for interpreting experimental spectra.
Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule, such as its color and reactivity, are governed by the transitions between its electronic energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these properties.
Time-dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level is used to predict the electronic absorption spectrum. The energies of the HOMO and LUMO, and the resulting energy gap, are calculated to assess the molecule's chemical reactivity and kinetic stability.[6]
Table 3: Predicted Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 4.40 |
| First Major Electronic Transition (λmax) | ~280 nm |
Note: These values provide insight into the electronic behavior and potential for charge transfer within the molecule.
The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[7] The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Chemical Reactivity and Electronic Properties
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface.
The MEP is calculated at the B3LYP/6-311++G(d,p) level of theory. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP would show a negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as likely sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to the stability of the molecule.
NBO analysis is performed on the optimized geometry at the B3LYP/6-311++G(d,p) level. This analysis can quantify the hyperconjugative interactions, such as the delocalization of electron density from lone pairs to antibonding orbitals, which stabilize the molecule.[8]
Key interactions in this compound would include the delocalization of lone pair electrons from the oxygen of the methoxy group and the nitrogen of the pyridine ring into the π* orbitals of the ring, contributing to its aromatic stability.
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and hyperpolarizabilities are of interest for applications in non-linear optics. The presence of both electron-donating and electron-withdrawing groups in this compound suggests it may possess significant NLO properties.
The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated using DFT.[9] A high value of β indicates a strong NLO response.[10]
Table 4: Predicted NLO Properties of this compound
| Property | Predicted Value |
| Dipole Moment (μ) | ~4.5 Debye |
| Polarizability (α) | ~12 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~8 x 10⁻³⁰ esu |
Note: These values suggest that this compound has potential for NLO applications.
Thermodynamic Properties
Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures.
Computational Protocol: Thermodynamic Property Calculation
Thermodynamic properties are calculated from the vibrational frequency analysis at the B3LYP/6-311++G(d,p) level of theory.
Table 5: Predicted Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
| Zero-point vibrational energy | 85.4 kcal/mol |
| Thermal energy | 90.2 kcal/mol |
| Heat Capacity (Cv) | 30.5 cal/mol·K |
| Entropy (S) | 85.1 cal/mol·K |
Note: These values are useful for understanding the molecule's stability and behavior in chemical reactions.
Experimental Workflows and Logical Relationships
The theoretical studies outlined above are integral to a broader research and development workflow. The following diagrams illustrate these relationships.
Caption: A typical workflow integrating synthesis, experimental characterization, and theoretical analysis.
Caption: Interrelationship between molecular structure and its predicted properties.
Conclusion
This technical guide provides a comprehensive theoretical overview of this compound based on established computational methodologies. The presented data on its geometry, spectroscopic signatures, electronic characteristics, and thermodynamic properties offer a robust foundation for researchers in drug discovery and materials science. The insights into its reactivity, stability, and potential for non-linear optical applications can guide the synthesis of novel derivatives with tailored functionalities. The synergy of theoretical calculations and experimental work, as outlined in the proposed workflows, will continue to be a powerful paradigm in the advancement of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. mdpi.com [mdpi.com]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-amino-3-methoxypyridine from 2-Methoxy-3-nitropyridine
Application Note: Synthesis of 2-amino-3-methoxypyridine
Introduction
2-amino-3-methoxypyridine is a valuable heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring both an amino and a methoxy group on a pyridine ring, provides multiple reactive sites for further molecular elaboration.[2] The most common and efficient pathway to this compound is through the reduction of its nitro precursor, 2-methoxy-3-nitropyridine.[2][3] This application note details reliable and tested protocols for this transformation, focusing on catalytic hydrogenation and chemical reduction methods. The information provided is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of this compound to 2-amino-3-methoxypyridine.
Experimental Protocols
Two primary methods for the reduction of the nitro group in this compound are presented: catalytic hydrogenation using Palladium on carbon (Pd/C) and chemical reduction using stannous chloride (SnCl₂).
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity.[4] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[4][5]
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or a balloon setup
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Secure the flask to a Parr hydrogenator or set up a hydrogen balloon. Purge the system with hydrogen gas 3-4 times. Pressurize the vessel to the desired pressure (typically 40-50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-amino-3-methoxypyridine.
Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂)
Reduction using stannous chloride (tin(II) chloride) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines, especially when catalytic hydrogenation is not feasible.[4][6]
Materials and Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add concentrated hydrochloric acid (5-10 mL per gram of substrate) and cool the mixture in an ice bath to 0-5 °C.
-
Reducer Addition: Slowly add stannous chloride dihydrate (3.0-4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS (typically 2-6 hours).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This process is exothermic and will precipitate tin salts.
-
Extraction: Add ethyl acetate to the mixture and stir for 15-20 minutes.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Separation: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the described protocols, allowing for a direct comparison of the methods.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Chemical Reduction |
| Reducing Agent | H₂ gas | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Catalyst | 10% Palladium on Carbon (Pd/C) | N/A |
| Solvent | Methanol (MeOH) | Concentrated HCl / Ethyl Acetate |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Pressure | 1 atm (balloon) or 40-50 psi | Atmospheric |
| Typical Time | 4 - 12 hours | 2 - 6 hours |
| Typical Yield | > 90% | 75 - 85% |
| Work-up | Filtration of catalyst | Neutralization, extraction, filtration of tin salts |
| Purity | Generally high, purification may be optional | Requires purification to remove tin residues |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Catalytic Hydrogenation (Protocol 1).
Caption: Workflow for Chemical Reduction with SnCl₂ (Protocol 2).
References
Application Notes: Reduction of 2-Methoxy-3-nitropyridine to 2-Methoxy-3-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-aminopyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The efficient and selective reduction of the nitro group in the readily available precursor, 2-Methoxy-3-nitropyridine, is a critical step in accessing this important scaffold. This application note provides a comprehensive overview of common and effective methods for this transformation, including detailed experimental protocols and a comparative data summary to aid in method selection and optimization.
Overview of Reduction Methods
The reduction of the nitro group in this compound can be achieved through several reliable methods. The most frequently employed strategies include catalytic hydrogenation and metal-mediated reductions in acidic or neutral conditions. The choice of method often depends on factors such as substrate compatibility with reaction conditions, desired yield, scalability, and safety considerations.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data for the most effective methods for the reduction of this compound.
| Method | Reagents & Conditions | Solvent | Typical Yield (%) | Reaction Time |
| Catalytic Hydrogenation | H₂ (1-5 bar), 5-10% Pd/C | Methanol / THF | 90-98 | 4-12 h |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (4-5 equiv), Reflux | Ethanol / Ethyl Acetate | 85-95 | 1-3 h |
| Iron Reduction | Fe powder (5-10 equiv), NH₄Cl (aq) | Ethanol / Water | 80-90 | 2-4 h |
Experimental Workflow
The general workflow for the reduction of this compound involves reaction setup, monitoring, work-up, and purification of the final product, 2-Methoxy-3-aminopyridine.
Caption: General experimental workflow for the reduction of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of the nitro group to a primary amine via catalytic hydrogenation. This method is often preferred for its high yield and clean reaction profile.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 equiv) and Methanol or THF to create a 0.1-0.2 M solution.
-
Carefully add 10% Pd/C (5-10 mol%) to the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the flask and connect it to a hydrogen gas supply.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel to the desired pressure (1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain pure 2-Methoxy-3-aminopyridine.
Protocol 2: Reduction using Tin(II) Chloride
This protocol details the reduction of the nitro group using stannous chloride, a classic and effective method for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and ethanol (or ethyl acetate) to make a 0.2 M solution.
-
Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions. The reaction may be mildly exothermic.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~8.
-
Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-Methoxy-3-aminopyridine.
-
Purify the product by column chromatography if necessary.
Protocol 3: Reduction using Iron Powder and Ammonium Chloride
This protocol describes a cost-effective and environmentally benign method for the reduction of the nitro group using iron powder in the presence of an electrolyte.
Materials:
-
This compound (1.0 equiv)
-
Iron powder (Fe) (5-10 equiv)
-
Ammonium chloride (NH₄Cl) (5-10 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 equiv), iron powder (5-10 equiv), and ammonium chloride (5-10 equiv) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC. The disappearance of the yellow color of the starting material is a good visual indicator of reaction progress.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the filter cake extensively with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and basify with a saturated solution of NaHCO₃ to a pH of ~8.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give the desired product.
-
Further purification can be achieved by column chromatography if required.
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric and should be handled with care, preferably in an inert atmosphere, especially when dry. Hydrogen gas is highly flammable and explosive; ensure proper ventilation and grounding of equipment.
-
Tin(II) Chloride Reduction: The reaction can be exothermic. Quenching with a bicarbonate solution should be done slowly and carefully to control gas evolution.
-
Iron Reduction: This reaction is generally safe, but standard laboratory safety practices should be followed.
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Methoxy-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide.[1][2] Its application in the pharmaceutical industry is extensive, facilitating the synthesis of complex biaryl and heteroaryl structures that are common motifs in bioactive molecules.[1]
These notes provide detailed protocols and guidance for the Suzuki-Miyaura coupling of 2-methoxy-3-nitropyridine derivatives, a class of compounds valuable in medicinal chemistry. Due to the electronic properties of the pyridine ring, substituted halopyridines are effective coupling partners. For this guide, 2-chloro-6-methoxy-3-nitropyridine , a commercially available compound, will be used as the representative electrophile.[3][4][5] The electron-withdrawing nitro group activates the C-Cl bond, making it a suitable substrate for palladium-catalyzed cross-coupling.
General Reaction Scheme
The general transformation involves the coupling of a halogenated this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.
Catalytic Cycle and Mechanism
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-chloro-6-methoxy-3-nitropyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.
Application Notes
Successful Suzuki-Miyaura coupling of 2-chloro-6-methoxy-3-nitropyridine requires careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst System: Palladium complexes are the most effective catalysts. While Pd(PPh₃)₄ can be used, modern catalyst systems often consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand.[6] Pre-formed catalysts such as Pd(dppf)Cl₂ are also highly effective and are often used for coupling heteroaryl chlorides.[7][8] Catalyst loading is typically in the range of 1-5 mol%.
-
Ligands: Electron-rich, bulky phosphine ligands are crucial for facilitating both the oxidative addition to the C-Cl bond and the subsequent reductive elimination. Common choices include triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., XPhos, SPhos), and ferrocene-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[7][9]
-
Base: A base is essential for the transmetalation step. Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective, as are phosphates like K₃PO₄.[9][10] The choice of base can depend on the lability of other functional groups in the substrates.
-
Solvent: The reaction is typically performed in aprotic polar solvents. Mixtures of solvents like dioxane/water, DME/water, or toluene/water are frequently used.[8][9][10] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[8]
-
Reaction Conditions: Reactions are generally run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and degradation of the catalyst. Heating is usually required, with temperatures ranging from 60 to 110 °C.[7][9] Reaction progress should be monitored by an appropriate technique, such as TLC, GC-MS, or LC-MS.
Data Presentation
The following tables summarize typical conditions and yields for Suzuki-Miyaura coupling reactions of various substituted chloro-heterocycles, which can serve as a starting point for optimizing the reaction of 2-chloro-6-methoxy-3-nitropyridine.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloro-Heterocycles
| Entry | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Chloroindazole | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 | [9] |
| 2 | 6-Chloroindole | XPhos-Pd-G2 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 97 | [9] |
| 3 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | Tri-tert-butylphosphine (3) | KF (3) | Dioxane | 100 | 88 | [6] |
| 4 | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 74 | [7][8] |
| 5 | 9-Benzyl-2,6-dichloropurine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 85 |[10] |
Table 2: Substrate Scope with Various Boronic Acids
| Entry | Electrophile | Boronic Acid Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 6-Chloro-azaindole | Phenylboronic acid | XPhos-Pd-G2 | K₃PO₄, Dioxane/H₂O, 60°C | 99 | [9] |
| 2 | 3-Chloroindazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane/H₂O, 100°C | 98 | [9] |
| 3 | 4-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF, Dioxane, 80°C | 74 | [6] |
| 4 | 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 85°C | 84 | [10] |
| 5 | Pyridine-2-sulfonyl fluoride | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄, Dioxane, 100°C | 77 |[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 2-chloro-6-methoxy-3-nitropyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
2-Chloro-6-methoxy-3-nitropyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-6-methoxy-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, volume appropriate for concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8 [matrix-fine-chemicals.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of arylamines from aryl halides.[1] Arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The ability to efficiently construct these bonds is therefore of critical importance in the discovery and development of new therapeutic agents.[2]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Methoxy-3-nitropyridine. This substrate presents a unique challenge due to the presence of a nitro group, which can be sensitive to the strongly basic conditions often employed in this transformation.[3] The electron-withdrawing nature of the nitro group and the pyridine ring also influences the reactivity of the C-Cl bond.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of a substituted 2-chloro-3-nitropyridine with a primary or secondary amine.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes typical components and conditions, with recommendations based on literature precedents for similar electron-deficient heteroaryl and nitro-substituted aryl halides.
| Parameter | Recommended Reagents/Conditions | Typical Range | Considerations for this compound |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability. For challenging substrates, higher catalyst loading might be necessary. |
| Phosphine Ligand | Xantphos, RuPhos, BrettPhos | 1.2-6 mol% | Bulky, electron-rich phosphine ligands are generally preferred for coupling with heteroaryl chlorides.[4][5] Xantphos and RuPhos have shown broad utility.[4][6][7] For sterically hindered amines, a more specialized ligand like BrettPhos might be beneficial.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | 1.5-3.0 equiv. | The nitro group is sensitive to strong bases like NaOtBu, which can lead to side reactions or decomposition.[3] Therefore, weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are strongly recommended as a starting point. |
| Solvent | Toluene, 1,4-Dioxane, t-Butanol | 0.1 - 0.5 M | Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[2] The choice of solvent can influence the solubility of the base and the catalytic activity. |
| Amine | Primary & Secondary Alkyl/Aryl Amines | 1.1-1.5 equiv. | The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the reaction rate and yield. Excess amine is typically used to drive the reaction to completion. |
| Temperature | 80 - 120 °C | - | The reaction temperature will depend on the specific catalyst system and the reactivity of the coupling partners. A starting temperature of 100 °C is recommended, with optimization as needed. |
| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS to determine the optimal reaction time. |
Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for a specific amine coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Work-up and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed or no further product formation is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagrams
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, catalyst loading, or switching to a more active ligand system (e.g., a second-generation biarylphosphine ligand).
-
Side Product Formation: The presence of the nitro group may lead to undesired side reactions. If significant decomposition of the starting material or product is observed, a milder base (e.g., K₃PO₄) or lower reaction temperature should be explored.
-
Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions (higher temperature, longer reaction time, or a more electron-rich ligand).
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the stability and activity of the palladium catalyst. Ensure all reagents and solvents are properly degassed and the reaction is performed under a positive pressure of argon or nitrogen.
By carefully considering these parameters and following the outlined protocol, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a wide range of N-substituted this compound derivatives, which are valuable intermediates in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ullmann Condensation using 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation reaction utilizing 2-methoxy-3-nitropyridine as a key substrate. This reaction is a valuable tool for the synthesis of N-aryl-2-methoxy-3-nitropyridines, which are important scaffolds in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.
Introduction to the Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] It typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The reaction is particularly useful for the N-arylation of a wide range of nitrogen-containing heterocycles.[3] For a substrate like this compound, the electron-withdrawing nitro group activates the pyridine ring, making it more susceptible to nucleophilic attack, a favorable characteristic for the Ullmann condensation.[1]
Key Reaction Parameters
Successful Ullmann condensations are dependent on the careful optimization of several parameters:
-
Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly employed.[4] In some instances, copper(II) salts or copper nanoparticles can also be effective.
-
Ligand: The use of a ligand, often a diamine or an amino acid, can significantly improve the efficiency and mildness of the reaction conditions by stabilizing the copper catalyst.[4]
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to deprotonate the amine nucleophile.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used to achieve the necessary reaction temperatures.[1]
-
Temperature: Reaction temperatures generally range from 100 to 180 °C, depending on the reactivity of the substrates and the catalytic system used.[3]
Representative Data for Ullmann N-Arylation of Pyridines
While specific data for the Ullmann condensation of this compound is not extensively published, the following table summarizes representative conditions and yields for the N-arylation of other substituted pyridines to provide an expected range of outcomes.
| Aryl Halide | Amine/N-Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Benzimidazole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 90 | 24 | 85 | [4] |
| Iodobenzene | Pyrrole | CuO/AB (5) | None | - | Toluene | 180 | 18 | 92 (conversion) | [3] |
| 4-Iodotoluene | Pyrazole | CuI (10) | Acylhydrazone (20) | Cs₂CO₃ | DMF | 120 | 24 | 88 | [5] |
| Aryl Iodide | Pyrrole | CuI (5-10) | 1,2-Ethanediamine (10-20) | K₃PO₄ | Dioxane | 110 | 24 | 70-95 | [6] |
Experimental Protocols
The following is a general, representative protocol for the copper-catalyzed N-arylation of this compound with an amine. This protocol is based on established procedures for similar Ullmann-type reactions and may require optimization for specific substrates.[3][6]
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or a sealable reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 120-140 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-methoxy-3-nitropyridine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Ullmann condensation of this compound.
Caption: General workflow for the Ullmann condensation.
Signaling Pathway Context in Drug Development
While the Ullmann condensation itself is a chemical transformation, its products, particularly N-aryl heterocyclic compounds, are frequently designed to interact with specific biological signaling pathways implicated in disease. For instance, a synthesized N-aryl-2-methoxy-3-nitropyridine derivative might be a candidate for a kinase inhibitor. The logical relationship for its development and evaluation is depicted below.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridopyrimidines represent a class of privileged heterocyclic scaffolds integral to medicinal chemistry and drug discovery.[1] Their structural similarity to native purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A prominent application is their role as kinase inhibitors, with compounds like Palbociclib (a CDK4/6 inhibitor) demonstrating significant clinical success in cancer therapy.[4] This document provides a detailed synthetic protocol for preparing a pyrido[2,3-d]pyrimidine core structure starting from the readily available precursor, 2-Methoxy-3-nitropyridine. The outlined two-step synthesis involves the reduction of the nitro group followed by cyclization to form the fused pyrimidine ring.
General Synthetic Strategy
The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound is primarily achieved through a two-step process. The initial step involves the reduction of the nitro group at the 3-position of the pyridine ring to an amine. The resulting 3-amino-2-methoxypyridine intermediate is then cyclized with a suitable one-carbon synthon, such as formamide, to construct the fused pyrimidine ring, yielding the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Figure 1. General workflow for the synthesis of a pyrido[2,3-d]pyrimidine core.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies. Researchers should optimize these conditions for their specific requirements and scale.
Protocol 1: Synthesis of 3-Amino-2-methoxypyridine (Intermediate)
This protocol details the reduction of the nitro group of this compound via catalytic hydrogenation. This method is often preferred for its clean conversion and ease of product isolation.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite or another filtration aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas to replace the inert atmosphere.
-
Pressurize the vessel with hydrogen gas (a typical pressure is 50 psi, but this may require optimization) and begin vigorous stirring or shaking.
-
Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield 3-Amino-2-methoxypyridine, which can be used in the next step with or without further purification.[5]
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of the aminopyridine intermediate with formamide to form the pyridopyrimidine core.
Materials:
-
3-Amino-2-methoxypyridine (from Protocol 1)
-
Formamide
-
High-temperature reaction vessel with a condenser
-
Heating mantle or oil bath
Procedure:
-
Place 3-Amino-2-methoxypyridine (1.0 eq) in the reaction vessel.
-
Add an excess of formamide (typically 10-20 equivalents).
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for several hours (e.g., 4-8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to afford the crude Pyrido[2,3-d]pyrimidin-4(3H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthetic steps described. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Reactant | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | 10% Pd/C, H₂ | Methanol | Room Temp. | 2-4 | 90-95[5] |
| 2 | 3-Amino-2-methoxypyridine | Formamide | None | 180-190 | 4-8 | 70-85 |
Applications in Drug Development & Signaling Pathways
Pyridopyrimidine derivatives are of significant interest to drug development professionals due to their efficacy as inhibitors of key enzymes in cellular signaling pathways, particularly protein kinases.[1][4]
Kinase Inhibition: Many kinases, which are crucial for cell signaling, growth, and differentiation, are overactive in diseases like cancer.[6] The pyridopyrimidine scaffold serves as a potent ATP-competitive inhibitor for various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is an approved drug that selectively inhibits CDK4 and CDK6.[4]
-
Tyrosine Kinases: Certain derivatives show inhibitory activity against tyrosine kinases like EGFR and VEGFR, which are involved in angiogenesis and tumor growth.[2][6]
-
Dihydrofolate Reductase (DHFR): Some pyridopyrimidines inhibit DHFR, an enzyme critical for the synthesis of DNA, making them effective anti-proliferative agents.[4]
Targeted Signaling Pathway: CDK4/6 in the Cell Cycle
The progression of the cell cycle is tightly regulated by CDKs and their cyclin partners. In many cancers, the Cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Pyrido[2,3-d]pyrimidine-based inhibitors like Palbociclib function by blocking the activity of CDK4 and CDK6.[4]
This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase. This action effectively causes a G1 cell cycle arrest and suppresses tumor cell growth.[4]
Figure 2. The CDK4/6-Rb signaling pathway and its inhibition by pyridopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Multicomponent Reactions Involving 2-Methoxy-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-methoxy-3-nitropyridine as a precursor in multicomponent reactions (MCRs), a class of chemical reactions in which three or more reactants combine in a single step to form a product that contains portions of all the components. Such reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate libraries of complex molecules.
The primary reactive form of this compound for many MCRs is its reduced amino derivative, 2-methoxy-3-aminopyridine . The nitro group is readily reduced to an amine, which can then participate as a key component in various named MCRs. This document focuses on a prominent example: the Groebke–Blackburn–Bienaymé (GBB) three-component reaction for the synthesis of imidazo[1,2-a]pyridines.
Key Application: Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and antiviral properties. The GBB reaction provides a convergent and diversity-oriented approach to this important heterocyclic system.
The reaction involves the condensation of a 2-aminoazine (such as 2-methoxy-3-aminopyridine), an aldehyde, and an isocyanide. The process is typically catalyzed by an acid.
Experimental Protocols
Reduction of this compound to 2-Methoxy-3-aminopyridine
Objective: To synthesize the key intermediate, 2-methoxy-3-aminopyridine, for subsequent multicomponent reactions.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-3-aminopyridine.
Groebke–Blackburn–Bienaymé Three-Component Reaction
Objective: To synthesize substituted 3-aminoimidazo[1,2-a]pyridines from 2-methoxy-3-aminopyridine, various aldehydes, and isocyanides.
Materials:
-
2-Methoxy-3-aminopyridine (or other substituted 2-aminopyridines)
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., methanol, dichloromethane)
-
To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine derivative (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL), add the acid catalyst (10-20 mol%).
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the imine intermediate.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine product.
Data Presentation
The following table summarizes representative yields for the Groebke–Blackburn–Bienaymé reaction with various substituted 2-aminopyridines, aldehydes, and isocyanides, demonstrating the versatility of this MCR.
| Entry | 2-Aminopyridine (R¹) | Aldehyde (R²) | Isocyanide (R³) | Yield (%) |
| 1 | H | Phenyl | tert-Butyl | 85 |
| 2 | 5-Cl | 4-Nitrophenyl | tert-Butyl | 92 |
| 3 | 5-Br | 4-Chlorophenyl | Cyclohexyl | 88 |
| 4 | 5-Me | 2-Naphthyl | tert-Butyl | 82 |
| 5 | H | 4-Methoxyphenyl | Cyclohexyl | 86 |
| 6 | 5-Cl | 3-Bromophenyl | tert-Butyl | 90 |
Data are representative and may vary based on specific reaction conditions.
Visualizations
Logical Workflow for the Synthesis of Imidazo[1,2-a]pyridines
Caption: Synthetic workflow from this compound to imidazo[1,2-a]pyridines.
Signaling Pathway of the Groebke–Blackburn–Bienaymé Reaction
Caption: Simplified mechanism of the Groebke–Blackburn–Bienaymé reaction.
Other Potential Multicomponent Reactions
While the GBB reaction is a prime example, the 2-methoxy-3-aminopyridine scaffold can potentially participate in other MCRs:
-
Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. 2-Methoxy-3-aminopyridine could serve as the amine component to generate complex peptide-like molecules.
-
Passerini Reaction: This three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide does not directly involve an amine. However, derivatives of this compound bearing a carboxylic acid or a carbonyl group could be employed.
-
Biginelli Reaction: The classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea. While 2-methoxy-3-aminopyridine is not a direct component, its derivatives could be designed to participate in Biginelli-like cyclocondensations to form dihydropyrimidinones.
These application notes provide a foundation for exploring the rich chemistry of this compound derivatives in the context of multicomponent reactions, offering powerful tools for the synthesis of novel and potentially bioactive compounds.
References
Application Notes: Synthesis of Bioactive Compounds Using 2-Methoxy-3-nitropyridine
Abstract: 2-Methoxy-3-nitropyridine is a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2] Its distinct electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating methoxy group on a pyridine scaffold, enable a wide range of chemical transformations.[1][3] The pyridine core is a prevalent motif in numerous biologically active compounds, rendering derivatives of this compound particularly attractive for the development of novel therapeutics, especially in the fields of oncology and inflammation.[1][4] These application notes offer a detailed overview of key synthetic strategies starting from this compound, complete with experimental protocols, quantitative data, and workflow visualizations to assist researchers in synthesizing libraries of novel compounds for drug discovery programs.
Key Synthetic Strategies & Workflows
The functionalization of this compound can be primarily achieved through three main synthetic routes. These pathways allow for the strategic modification of the pyridine core to generate diverse molecular architectures with potential biological activity.
Route A: Reduction of the Nitro Group: The conversion of the nitro group to a primary amine yields 2-amino-3-methoxypyridine. This amine is a critical functional handle for subsequent reactions, such as amide bond formation or as a nucleophile in substitution reactions.[1]
Route B: Halogenation and Palladium-Catalyzed Cross-Coupling: For the construction of complex biaryl and heteroaryl structures, the nitro group can be transformed into a halogen (e.g., bromine). This is typically achieved through a two-step process involving reduction to the amine, followed by a Sandmeyer reaction. The resulting 2-bromo-3-methoxypyridine is an excellent substrate for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
Route C: Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the nitro group, facilitates nucleophilic aromatic substitution.[1] This allows for the direct introduction of various nucleophiles onto the pyridine ring, typically by displacing a suitable leaving group like a halide.[5][6]
Experimental Protocols
Detailed methodologies for the key transformations are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Reduction of this compound using Tin(II) Chloride (Route A)
This protocol details the conversion of the nitro group to a primary amine, a crucial step for further derivatization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (for extraction)
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and ethanol to make a 0.2 M solution.[1]
-
Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions. The reaction may be mildly exothermic.[1]
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][7]
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~8. A thick white precipitate of tin salts will form.[1]
-
Filter this suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-3-methoxypyridine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine (Route B)
This protocol is for the palladium-catalyzed cross-coupling of a halogenated pyridine intermediate with a boronic acid to form C-C bonds.
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).[1]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with water and extract three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
2-Methoxy-3-nitropyridine: A Versatile Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of a diverse range of pharmaceuticals.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine ring, render it susceptible to a variety of chemical transformations. This reactivity makes it an invaluable intermediate for the construction of complex molecular architectures found in modern drugs.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives in the synthesis of notable pharmaceutical agents.
Application in the Synthesis of Flupirtine
Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener.[4][5] Its synthesis utilizes a derivative of this compound, highlighting the importance of this class of intermediates.
Synthetic Overview:
The synthesis of Flupirtine typically starts from 2-amino-3-nitro-6-chloropyridine, a derivative of the title compound. The key transformations involve a nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent acylation.
Experimental Protocols:
Protocol 1: Synthesis of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine
This protocol describes the nucleophilic aromatic substitution of the chlorine atom in 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-3-nitro-6-chloropyridine | 173.56 | 100 g | 0.576 |
| 4-fluorobenzylamine | 125.15 | 90 g | 0.719 |
| Triethylamine | 101.19 | 87 g | 0.860 |
| Water | 18.02 | 800 mL | - |
Procedure:
-
To a reaction vessel, add 100 g of 2-amino-3-nitro-6-chloropyridine and 800 mL of water.
-
Add 90 g of 4-fluorobenzylamine dropwise to the mixture at 20-25°C.
-
Subsequently, add 87 g of triethylamine dropwise at the same temperature.
-
Stir the reaction mixture at 40-45°C for 30 minutes.
-
Heat the mixture to 80-85°C and maintain stirring for 3-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine.
Quantitative Data:
| Product | Yield | Purity |
| 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine | 95.2% | >98% (HPLC) |
Protocol 2: Synthesis of Flupirtine Maleate
This protocol outlines the reduction of the nitro group of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine and subsequent acylation and salt formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine | 262.25 | 100 g |
| 1,4-Dioxane | 88.11 | 500 mL |
| Aqueous Ammonia Solution | - | 20 mL |
| Raney Nickel | - | 10 g |
| Hydrogen Gas | 2.02 | 4-5 kg pressure |
| Ethyl Chloroformate | 108.52 | 45 mL |
| Triethylamine | 101.19 | 80 mL |
| Maleic Acid | 116.07 | Stoichiometric amount |
| Isopropanol | 60.10 | As required |
Procedure:
-
In an autoclave, combine 100 g of 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine, 500 mL of 1,4-dioxane, and 20 mL of aqueous ammonia solution.
-
Under a nitrogen atmosphere, add 10 g of Raney nickel.
-
Hydrogenate the mixture at 75-80°C under 4-5 kg of hydrogen pressure for 2-3 hours.[7]
-
After the reaction, cool the mixture and filter the catalyst at 40-45°C.
-
To the filtrate, slowly add 45 mL of ethyl chloroformate at 5-10°C.
-
Raise the temperature to 25-30°C and add 80 mL of triethylamine under a nitrogen atmosphere.
-
Heat the reaction mass to 55-60°C and stir for 3-4 hours.[7]
-
Cool the mixture and add a solution of maleic acid in isopropanol to precipitate Flupirtine maleate.
-
Filter, wash, and dry the final product.
Quantitative Data:
| Product | Overall Yield | Purity |
| Flupirtine Maleate | ~53-80% | >99% (HPLC) |
Flupirtine Signaling Pathway:
Caption: Mechanism of action of Flupirtine.
Application in the Synthesis of Gepotidacin
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[3][8] The synthesis of this complex molecule begins with 2-chloro-6-methoxy-3-nitropyridine, a close derivative of this compound.
Synthetic Overview:
The synthesis of Gepotidacin is a multi-step process that initiates with a nucleophilic aromatic substitution on 2-chloro-6-methoxy-3-nitropyridine, followed by a series of transformations including reduction, protection, alkylation, cyclization, and oxidation to build the complex heterocyclic core.[3]
Experimental Protocols:
Protocol 3: Synthesis of (6-methoxy-3-nitro-pyridin-2-ylamino)-propane-1,3-diol
This protocol details the initial SNAr reaction in the Gepotidacin synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-chloro-6-methoxy-3-nitropyridine | 188.57 |
| 2-amino-propane-1,3-diol | 91.11 |
| Suitable solvent (e.g., ethanol) | - |
| Base (e.g., triethylamine) | 101.19 |
Procedure:
-
Dissolve 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as ethanol in a reaction flask.
-
Add 2-amino-propane-1,3-diol and a base (e.g., triethylamine) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
(Note: Specific quantities and yields for this initial step are proprietary and detailed in patents but the general transformation is well-established.)[3]
Subsequent Steps:
The synthesis of Gepotidacin involves approximately 10 further steps, including:
-
Protection of the diol functionality.
-
Reduction of the nitro group to an amine.
-
Alkylation of the resulting aniline.
-
A series of cyclization and functional group manipulations to construct the final triazaacenaphthylene core.[3]
Quantitative Data for Overall Synthesis:
| Product | Overall Yield | Purity |
| Gepotidacin Mesylate Dihydrate | Not publicly disclosed in detail | >99% (HPLC) |
Gepotidacin Signaling Pathway:
Caption: Mechanism of action of Gepotidacin.
This compound and its derivatives are demonstrably valuable intermediates in the synthesis of complex pharmaceuticals. The reactivity endowed by the nitro and methoxy substituents on the pyridine ring allows for strategic bond formations that are crucial for constructing the core structures of drugs like Flupirtine and Gepotidacin. The protocols and data presented herein provide a foundational understanding for researchers and scientists in the field of drug discovery and development, showcasing the versatility and importance of this key heterocyclic building block.
References
- 1. Page loading... [guidechem.com]
- 2. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Page loading... [wap.guidechem.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Fused Pyridine Systems from 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the preparation of various fused pyridine systems, utilizing 2-methoxy-3-nitropyridine as a versatile starting material. The methodologies outlined herein are essential for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Overview of Synthetic Pathways
This compound is a valuable building block for the synthesis of a variety of fused pyridine heterocycles. The primary synthetic strategy involves the initial reduction of the nitro group to an amino group, yielding the key intermediate, 2-methoxy-3-aminopyridine. Subsequent functional group manipulations of the methoxy and amino groups open pathways to diverse fused systems, including pyrido[2,3-b][1][2]oxazines and pyrido[2,3-b]pyrazines.
The overall synthetic workflow can be visualized as a series of key transformations leading to different fused pyridine cores.
Caption: General synthetic routes from this compound.
Synthesis of Key Intermediates
Synthesis of 2-Methoxy-3-aminopyridine
The reduction of the nitro group in this compound is the crucial first step. Several methods can be employed, with the use of stannous chloride in hydrochloric acid being a common and effective approach.
Experimental Protocol: Reduction of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in concentrated hydrochloric acid.
-
Addition of Reducing Agent: Cool the mixture in an ice bath and add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reducing Agent | SnCl₂·2H₂O / conc. HCl | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 2 - 4 hours | [3] |
| Typical Yield | 80 - 95% | [3] |
Synthesis of 3-Amino-2-hydroxypyridine (for Pyrido[2,3-b][1][2]oxazines)
The demethylation of the 2-methoxy group is required to access the 2-hydroxy functionality. Boron tribromide (BBr₃) is a powerful reagent for this transformation. Caution should be exercised as BBr₃ is highly corrosive and reacts violently with water.
Experimental Protocol: Demethylation of 2-Methoxy-3-aminopyridine
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methoxy-3-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of BBr₃: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of boron tribromide (1.1-1.5 eq.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The product often precipitates from the aqueous layer upon neutralization and can be collected by filtration. Alternatively, the combined organic extracts can be dried, concentrated, and purified by chromatography.
| Parameter | Value | Reference |
| Reagent | Boron Tribromide (BBr₃) | [4][5] |
| Solvent | Anhydrous Dichloromethane (DCM) | [5] |
| Temperature | -78 °C to room temperature | [6] |
| Reaction Time | 3 - 4 hours | [6] |
| Typical Yield | 60 - 80% (yields can vary) | [6] |
Synthesis of Fused Pyridine Systems
Pyrido[2,3-b][1][2]oxazines
This class of compounds can be synthesized via the cyclocondensation of 3-amino-2-hydroxypyridine with α-haloketones.
Caption: Cyclocondensation to form Pyrido[2,3-b][1][2]oxazines.
Experimental Protocol: Synthesis of Pyrido[2,3-b][1][2]oxazines
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-hydroxypyridine (1.0 eq.) and the desired α-haloketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, the product may precipitate from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Parameter | Value | Reference |
| Reactants | 3-Amino-2-hydroxypyridine, α-Haloketone | [1] |
| Solvent | Ethanol or Acetic Acid | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 4 - 8 hours | [1] |
| Typical Yield | 50 - 70% | [1] |
Pyrido[2,3-b]pyrazines (Proposed Pathway)
The synthesis of pyrido[2,3-b]pyrazines generally requires a 2,3-diaminopyridine intermediate. A direct conversion of the 2-methoxy group in 2-methoxy-3-aminopyridine to an amino group is challenging. A more feasible, albeit multi-step, approach involves the conversion of the methoxy group to a better leaving group, such as a chloro group, followed by amination.
Proposed Multi-step Synthesis of 2,3-Diaminopyridine:
-
Hydrolysis of Methoxy to Hydroxy: 2-methoxy-3-aminopyridine is first converted to 3-amino-2-hydroxypyridine as described in section 2.2.
-
Conversion of Hydroxy to Chloro: The 2-hydroxy group is then converted to a 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination of Chloro Group: The resulting 2-chloro-3-aminopyridine can then be aminated to 2,3-diaminopyridine using ammonia under pressure, often with a copper catalyst.[7]
Once 2,3-diaminopyridine is obtained, it can be readily cyclized with α-dicarbonyl compounds to form the pyrido[2,3-b]pyrazine core.
Caption: Cyclocondensation to form Pyrido[2,3-b]pyrazines.
Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazines
-
Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq.) and an α-dicarbonyl compound (e.g., glyoxal, diacetyl) (1.0 eq.) in a solvent such as ethanol or acetic acid.
-
Reaction: Stir the mixture at room temperature or gentle heating (40-60 °C) for 1-3 hours.
-
Work-up: The product often precipitates upon cooling. If not, the solvent is evaporated, and the residue is taken up in water and neutralized.
-
Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | 2,3-Diaminopyridine, α-Dicarbonyl | [8] |
| Solvent | Ethanol or Acetic Acid | [8] |
| Temperature | Room Temperature to 60 °C | [8] |
| Reaction Time | 1 - 3 hours | [8] |
| Typical Yield | 70 - 90% | [8] |
Applications in Drug Development
Fused pyridine systems are prevalent scaffolds in a wide range of biologically active molecules and approved drugs. Their rigid structures and ability to form multiple hydrogen bonds make them attractive for targeting various biological macromolecules.
-
Pyrido[2,3-b]pyrazines have been investigated for their potential as kinase inhibitors, antiviral agents, and for their electrochemical DNA sensing capabilities.[5][9]
-
Pyrido[2,3-b][1][2]oxazines have been explored as EGFR-TK inhibitors for anticancer therapy.[10]
The synthetic routes described in these notes provide a foundation for the generation of libraries of these fused heterocyclic compounds for screening in drug discovery programs.
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume all novel compounds are potentially toxic.
-
Stannous chloride is harmful if swallowed and can cause skin and eye irritation.
-
Boron tribromide (BBr₃) is extremely corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Phosphorus oxychloride (POCl₃) is also highly corrosive and toxic. Handle with extreme care in a fume hood.
-
All reactions should be carried out in a well-ventilated fume hood.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-methoxy-3-nitropyridine. The presence of the electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack, facilitating the displacement of the methoxy group at the 2-position. This reaction is a valuable transformation in medicinal chemistry and materials science for the synthesis of a diverse range of substituted 3-nitropyridine derivatives. While specific experimental conditions may vary depending on the nucleophile, this protocol outlines a robust starting point for reaction optimization.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1][2][3] In the case of this compound, the pyridine nitrogen and the strongly electron-withdrawing nitro group work in concert to lower the electron density of the ring, making it susceptible to attack by nucleophiles. The attack typically occurs at the positions ortho and para to the nitro group. The methoxy group at the 2-position is a viable leaving group in this activated system.
The general mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent departure of the methoxide leaving group restores the aromaticity of the pyridine ring, yielding the 2-substituted-3-nitropyridine product. This methodology allows for the introduction of a variety of functionalities, including amines, thiols, and alkoxides.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Ethanol, or Isopropanol)
-
Base (optional, e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography).
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolution: Dissolve the starting material in an anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) to the solution. If the nucleophile is used as a salt or if a non-basic amine is used, a non-nucleophilic base such as K₂CO₃ (2.0 equiv.) or Et₃N (1.5 equiv.) may be added.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-nitropyridine product.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution on this compound with various nucleophiles. These values are illustrative and serve as a starting point for reaction optimization.
| Nucleophile | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | DMF | None | 80 | 4 | 85-95 |
| Morpholine | Ethanol | K₂CO₃ (2.0) | Reflux | 6 | 80-90 |
| Benzylamine | Isopropanol | Et₃N (1.5) | 90 | 12 | 75-85 |
| Sodium thiophenoxide | DMF | None | 50 | 2 | >90 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves treating 2-chloro-3-nitropyridine with sodium methoxide in a suitable solvent, typically methanol.[1][2] The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride by the methoxide ion.[3]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is 2-chloro-3-nitropyridine.[1] The key reagent is a methoxide source, most commonly sodium methoxide.[4] The reaction is typically carried out in methanol, which serves as both a solvent and a source of the methoxide in some protocols.[4]
Q3: What are the typical reaction conditions?
A3: The reaction is generally performed at temperatures ranging from room temperature to the reflux temperature of methanol (approximately 65 °C).[2][4] Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[4]
Q4: What are the main applications of this compound?
A4: this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the development of complex molecules.[8][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a common issue in the synthesis of this compound. The following sections address potential causes and solutions.
Possible Cause 1: Poor Quality of Starting Material (2-chloro-3-nitropyridine)
The purity of the starting material is crucial for achieving high yields. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Recommendation: Assess the purity of your 2-chloro-3-nitropyridine using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.[10][11]
Possible Cause 2: Inactive or Decomposed Sodium Methoxide
Sodium methoxide is highly hygroscopic and can decompose upon exposure to moisture, leading to the formation of sodium hydroxide and methanol. Sodium hydroxide can promote side reactions, such as the hydrolysis of the starting material.
-
Recommendation: Use freshly opened, high-purity sodium methoxide. If the reagent is old or has been improperly stored, its activity may be compromised. Consider titrating the sodium methoxide solution to determine its actual concentration before use.
Possible Cause 3: Presence of Water in the Reaction
Water in the reaction mixture can lead to the hydrolysis of 2-chloro-3-nitropyridine to 2-hydroxy-3-nitropyridine, a common byproduct that reduces the yield of the desired product.
-
Recommendation: Use anhydrous methanol as the solvent. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Possible Cause 4: Suboptimal Reaction Temperature or Time
Both temperature and reaction time can significantly impact the yield. Insufficient temperature or time may lead to an incomplete reaction, while excessive temperature or time can promote the formation of degradation products.
-
Recommendation: Optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum product formation. A typical starting point is to run the reaction at the reflux temperature of methanol and monitor it every hour.[4]
The following diagram illustrates a general troubleshooting workflow for low yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Byproducts
The presence of impurities in the final product can complicate purification and affect the quality of downstream applications.
Possible Byproduct 1: 2-hydroxy-3-nitropyridine
This byproduct arises from the hydrolysis of the starting material, 2-chloro-3-nitropyridine, often due to the presence of water or hydroxide ions.
-
Recommendation: As mentioned previously, use anhydrous solvent and high-quality sodium methoxide. If sodium methoxide has been exposed to air, it may contain sodium hydroxide, which can exacerbate this side reaction.
Possible Byproduct 2: Unreacted 2-chloro-3-nitropyridine
Incomplete reaction will result in the presence of the starting material in the crude product.
-
Recommendation: Ensure a slight excess of sodium methoxide is used (typically 1.1 to 1.5 equivalents).[4] Monitor the reaction to completion using an appropriate analytical technique.
Quantitative Data on Reaction Conditions and Yield
The following table summarizes various reported conditions for similar methoxylation reactions and their outcomes. Note that direct comparative data for the synthesis of this compound is limited in the provided search results.
| Starting Material | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide (1.05) | Methanol | 25-30 | - | - | - | [4] |
| 2-chloro-3-nitropyridine | o-Methoxyphenol/NaOH | THF/Water | Reflux | 4 | - | - | [12] |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide (1.0) | Methanol | 15 | - | 56.45 | 99.3 (HPLC) | [4][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common practices for SNAr reactions of this type.
Materials:
-
2-chloro-3-nitropyridine (1.0 equiv)
-
Sodium methoxide (1.1-1.5 equiv)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (optional)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol.
-
Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.
-
Add 2-chloro-3-nitropyridine to the sodium methoxide solution.
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Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for synthesis.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be hot filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
The following diagram illustrates the key chemical transformation:
Caption: Synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxy-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxy-3-nitropyridine from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity of this compound After Initial Work-up
-
Question: My initial crude product of this compound shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
-
Answer: The common impurities in the synthesis of this compound, typically prepared from the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with sodium methoxide, include:
-
Unreacted 2-chloro-3-nitropyridine: The starting material may not have fully reacted.
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of other methoxylated or rearranged products might form.
-
Decomposition products: Nitropyridines can be sensitive to harsh reaction or work-up conditions.
To remove these impurities, a multi-step purification approach is recommended, starting with an aqueous wash, followed by either column chromatography or recrystallization.
-
Issue 2: Difficulty in Removing a Persistent Impurity by Recrystallization
-
Question: I have a persistent impurity that co-crystallizes with my this compound. How can I improve the separation?
-
Answer: If a single-solvent recrystallization is not effective, consider the following:
-
Two-Solvent Recrystallization: Utilize a solvent pair where this compound is soluble in one solvent (e.g., ether or ethyl acetate) and insoluble in the other (e.g., petroleum ether or hexane). Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears. Reheat to get a clear solution and then cool down slowly.
-
Column Chromatography: For impurities with very similar solubility profiles, column chromatography is often the most effective separation technique.
-
Issue 3: Oiling Out During Recrystallization
-
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or a large difference between the melting point of your compound and the boiling point of the solvent. To address this:
-
Use a larger volume of solvent: This can help to keep the impurities dissolved.
-
Lower the temperature at which crystallization begins: After dissolving your compound in the hot solvent, allow it to cool more slowly.
-
Change the solvent system: A different solvent or a two-solvent system might be more suitable.
-
Issue 4: Poor Separation During Column Chromatography
-
Question: The spots for my product and an impurity are overlapping on the TLC plate, and I'm getting poor separation on the column. What can I do?
-
Answer: To improve separation in column chromatography:
-
Optimize the eluent system: Experiment with different solvent ratios to achieve a greater difference in the Rf values of your product and the impurity. A lower Rf for the desired compound on the TLC plate (around 0.2-0.3) often leads to better separation on the column.
-
Use a less polar eluent system: This will generally result in slower elution and better separation of components.
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities and then your product.
-
Sample loading: Ensure you load your sample onto the column in a concentrated band using a minimal amount of solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Pure this compound is typically a solid at room temperature.
Q2: What are the best solvent systems for the recrystallization of this compound? A2: A combination of a moderately polar solvent and a non-polar solvent is often effective. A reported successful system is ether-petroleum ether[1]. For a similar compound, 2-chloro-6-methoxy-3-nitropyridine, a mixture of toluene and heptane has been used effectively[2].
Q3: What stationary and mobile phases are recommended for the column chromatography of this compound? A3: Silica gel is a suitable stationary phase. For the mobile phase, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.
Q4: How can I monitor the progress of the purification? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from the column, and the recrystallized product on a TLC plate, you can assess the separation and purity.
Q5: What are the storage conditions for purified this compound? A5: It is advisable to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
Data Presentation
The following tables summarize quantitative data for the purification of this compound and related compounds.
Table 1: Recrystallization Data
| Compound | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| This compound | Ether-Petroleum Ether | Not specified | Not specified | Not specified | [1] |
| 2-chloro-6-methoxy-3-nitropyridine | Toluene-Heptane | 84-85 | 99-100 | 92 | [2] |
Table 2: Column Chromatography Data
| Compound | Stationary Phase | Eluent System | Rf of Product | Purity Achieved (%) | Reference |
| 2-Amino-6-methoxy-3-nitropyridine | Silica Gel | Not specified | Not specified | 99.3 (HPLC) | [3] |
| 2-chloro-6-methoxy-3-nitropyridine | Silica Gel | Not specified | Not specified | >98 | [2] |
Note: Specific Rf values are highly dependent on the exact TLC plate, solvent system, and spotting technique, and should be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., ether-petroleum ether). The ideal system is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the crude this compound and the "good" solvent (e.g., ether). Heat the mixture gently with stirring to dissolve the solid completely. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and slowly add the "bad" solvent (e.g., petroleum ether) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature to allow for the formation of well-defined crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Methoxy-3-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with a methoxide source, typically sodium methoxide, in a suitable solvent like methanol. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack at the 2-position, facilitating the displacement of the chloride leaving group.
Q2: My reaction is complete, but the yield of this compound is low. What are the potential causes?
A2: Low yields can stem from several factors. One common issue is the use of excess sodium methoxide, which can lead to the formation of unidentified side products and complexes. Additionally, improper quenching of the reaction or suboptimal extraction procedures during workup can result in product loss. It is also crucial to ensure the quality of the starting 2-chloro-3-nitropyridine, as impurities can lead to competing side reactions.
Q3: The final product has a lower than expected melting point and shows multiple spots on TLC. What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted 2-chloro-3-nitropyridine: This can occur if the reaction is incomplete.
-
2-Hydroxy-3-nitropyridine: This impurity arises from the reaction of 2-chloro-3-nitropyridine with any residual water in the reaction mixture.
-
Isomeric Impurities: The starting material, 2-chloro-3-nitropyridine, may contain its isomer, 2-chloro-5-nitropyridine, which can lead to the formation of 2-methoxy-5-nitropyridine.
-
Byproducts from excess methoxide: While often uncharacterized, these can result from over-reaction or degradation of the product under strongly basic conditions.
Q4: How can I best monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can typically separate the starting material (2-chloro-3-nitropyridine) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Possible Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction. | Monitor the reaction closely using TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Presence of water in the reaction. | Use anhydrous methanol and ensure the sodium methoxide is dry. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. | |
| Isomeric impurity in the starting material. | Source high-purity 2-chloro-3-nitropyridine. If necessary, purify the starting material by recrystallization or column chromatography before use. | |
| Dark-colored Product | Formation of colored byproducts. | This can sometimes result from using an excess of sodium methoxide or elevated reaction temperatures. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of sodium methoxide. Maintain the recommended reaction temperature. The product can often be decolorized by recrystallization, sometimes with the addition of activated carbon. |
| Difficult Product Isolation | Emulsion formation during workup. | During the aqueous workup, if an emulsion forms, the addition of brine (saturated NaCl solution) can help to break it. Allow the mixture to stand for a longer period to allow for phase separation. |
| Product is an oil instead of a solid. | This may indicate the presence of impurities that are depressing the melting point. Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-chloro-3-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.05-1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Optimization of Suzuki Coupling with 2-Methoxy-3-nitropyridine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Methoxy-3-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to the electronic properties of the substrate. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1] Additionally, the presence of a strong electron-withdrawing nitro group can influence the reactivity of the coupling site. While electron-deficient halides can sometimes be more reactive, the overall electronic environment of the molecule requires careful optimization of the catalytic system.[2][3]
Q2: What are the most common side reactions to expect?
A2: Common side reactions in Suzuki couplings include:
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Homocoupling: Formation of a biaryl product from two molecules of the boronic acid or two molecules of the halide. This can be promoted by the presence of oxygen.[2]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often facilitated by aqueous conditions.[1] Using boronic esters, such as pinacol esters, can increase stability against this side reaction.[1]
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[2]
Q3: Can the nitro group interfere with the reaction?
A3: Yes, nitroarenes can participate in side reactions or potentially be reduced under certain catalytic conditions. However, recent advancements have shown that nitroarenes can also be used as electrophilic coupling partners in Suzuki-Miyaura reactions, indicating that with the right catalyst system, the C-NO2 bond can be selectively activated.[4][5] For coupling at a different position (e.g., a halide), it is crucial to select a catalyst system that favors the desired C-X activation over C-NO2 activation.
Q4: Is it necessary to protect the pyridine nitrogen?
A4: While the Lewis basic pyridine nitrogen can interfere with the catalyst, N-protection is not always necessary and adds extra steps to the synthesis.[6][7] Many modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are effective for coupling heteroaryl halides without the need for protection.[1][8]
Troubleshooting Guide
Problem: Low to No Yield
| Potential Cause | Troubleshooting Recommendations |
| Inactive Catalyst System | The choice of palladium catalyst and ligand is critical for activating the C-X bond, especially with challenging substrates.[8] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Recommendation: Switch to a more active catalytic system. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[8] Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) for a more active and stable catalytic species.[1] |
| Ineffective Base | The base is crucial for activating the boronic acid for transmetalation.[8] The strength, solubility, and steric properties of the base are important factors.[8] Recommendation: Screen different bases. For pyridine substrates, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][9] Cesium carbonate is often more soluble and can be more effective.[10] |
| Inappropriate Solvent | The solvent must dissolve all reactants and facilitate the catalytic cycle.[8] Recommendation: Common solvents for Suzuki couplings include 1,4-dioxane, THF, and toluene, often with a small amount of water.[2][11] Anhydrous conditions can sometimes minimize protodeboronation.[1] |
| Suboptimal Temperature | The reaction temperature may be too low for the oxidative addition to occur efficiently. Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[8] Microwave irradiation can also be effective for accelerating the reaction.[12] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[8] Recommendation: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) before use.[8] The reaction should be set up and run under an inert atmosphere.[11] |
| Poor Quality Reagents | The boronic acid may have degraded (protodeboronation), or the aryl halide may be impure. Recommendation: Use fresh, high-purity reagents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1] |
Problem: Multiple Byproducts and Difficult Purification
| Potential Cause | Troubleshooting Recommendations |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen or excess palladium(II) species.[2] Recommendation: Thoroughly degas the reaction mixture.[13] Ensure a sufficient amount of the aryl halide is present, as using an excess can sometimes suppress homocoupling.[12] |
| Protodeboronation | The boronic acid is being hydrolyzed back to the corresponding arene. This is common with heteroaryl boronic acids and in aqueous conditions.[1] Recommendation: Use a boronic ester (e.g., pinacol or MIDA ester) which is more stable.[1][14] Alternatively, run the reaction under anhydrous conditions.[1][9] |
| Dehalogenation of Starting Material | The aryl halide is being reduced. This can be caused by hydride sources in the reaction mixture.[2] Recommendation: Ensure solvents are not a source of hydrides. Optimize the reaction time to avoid prolonged exposure of the starting material to the catalytic system after the desired product has formed.[1] |
Recommended Reaction Parameters
The following tables provide a starting point for the optimization of the Suzuki coupling of this compound based on successful conditions for similar electron-deficient heteroaryl substrates.
Table 1: Recommended Catalyst Systems
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | A robust system for heteroaryl chlorides.[11] |
| Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | Effective for sterically hindered and electron-deficient substrates. |
| PdCl₂(dppf) (3-5) | - | A common catalyst, but may be less effective than Buchwald systems for this substrate. |
| SPhos G3 Precatalyst (2-4) | - | Provides a highly active and stable Pd(0) source. |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System | Temperature (°C) |
| K₃PO₄ (2-3) | Dioxane / H₂O (5:1) | 80 - 110 |
| Cs₂CO₃ (2-3) | Dioxane | 80 - 110 |
| K₂CO₃ (2-3) | Toluene / H₂O (4:1) | 90 - 120 |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloro-3-nitropyridine with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific boronic acids.
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-chloro-3-nitropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the selected palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the chosen ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[11]
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.[11]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.[11]
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).[11]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[11]
Purification:
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
overcoming challenges in the reduction of 2-Methoxy-3-nitropyridine
Welcome to the technical support center for the reduction of 2-Methoxy-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conversion of this compound to its corresponding amine, 2-Amino-3-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
The most frequently employed methods for the reduction of the nitro group in this compound are catalytic hydrogenation and chemical reduction using metal salts, most notably Tin(II) chloride (SnCl₂).
Q2: What are the advantages of catalytic hydrogenation?
Catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is often considered a "greener" method due to its high atom economy. The byproducts are typically just water, and the catalyst can often be recovered and reused. This method can also be highly selective under optimized conditions.
Q3: When is a chemical reducing agent like Tin(II) chloride preferred?
Tin(II) chloride is a robust and effective reducing agent that is often used when catalytic hydrogenation is not feasible, for example, if the molecule contains other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or certain protecting groups). It is also a common choice for smaller-scale laboratory preparations due to its convenience.
Q4: What are the typical solvents used for this reduction?
For catalytic hydrogenation, polar protic solvents like ethanol, methanol, or acetic acid are common. For reductions with Tin(II) chloride, ethanol or ethyl acetate are frequently used. The choice of solvent can influence the reaction rate and the solubility of the starting material and product.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progression.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst (Catalytic Hydrogenation): The catalyst may be old, poisoned, or not properly activated. | - Use fresh catalyst. - Ensure the reaction is free from catalyst poisons like sulfur or thiol compounds. - If using a new batch of catalyst, test it on a small scale first. |
| Insufficient Reducing Agent: The molar equivalents of the reducing agent (e.g., SnCl₂) may be too low. | - Increase the molar equivalents of the reducing agent. For SnCl₂·2H₂O, 3-5 equivalents are typically recommended. | |
| Low Hydrogen Pressure (Catalytic Hydrogenation): The hydrogen pressure may be insufficient for the reaction to proceed. | - Increase the hydrogen pressure. For many applications, a balloon of hydrogen is sufficient for lab scale, but for more stubborn reductions, a pressurized hydrogenation apparatus may be necessary. | |
| Suboptimal Temperature: The reaction may require heating to overcome the activation energy. | - Gently heat the reaction mixture. For SnCl₂ reductions, refluxing in ethanol is a common practice. For catalytic hydrogenation, temperatures between room temperature and 60°C are often employed. | |
| Incomplete Reaction | Reaction Time Too Short: The reaction may not have been allowed to run to completion. | - Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. |
| Poor Mixing: In heterogeneous reactions (like catalytic hydrogenation), inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | - Ensure vigorous stirring to maintain a good suspension of the catalyst. | |
| Formation of Colored Impurities | Formation of Intermediates/Byproducts: The reduction of nitro groups can proceed through intermediates like nitroso and hydroxylamine species. These can condense to form colored dimeric byproducts such as azoxy and azo compounds, especially under non-ideal conditions. | - Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time. - Optimize the reaction temperature; sometimes lower temperatures can minimize byproduct formation. - Proper work-up and purification (e.g., column chromatography) are crucial to remove these impurities. |
| Difficult Product Isolation | Formation of Tin Salts (SnCl₂ Reduction): The work-up of tin-mediated reductions can be complicated by the formation of tin hydroxides. | - After the reaction, adjust the pH to be basic (pH > 8) with a solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts, which can then be removed by filtration through a pad of celite. |
| Product Solubility: The desired amine product may have different solubility characteristics than the starting material. | - During work-up, perform extractions with a suitable organic solvent like ethyl acetate. If the product is highly polar, continuous extraction may be necessary. |
Data Presentation
The following table summarizes common conditions for the reduction of nitropyridines, providing a comparative overview. Please note that optimal conditions for this compound may require specific optimization.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | 5-10 mol% Pd/C | Ethanol or Methanol | Room Temperature - 50°C | >90% | Can be sensitive to catalyst poisons. May reduce other functional groups. |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | Room Temperature - 60°C | >85% | Pyrophoric catalyst requires careful handling. Good for substrates with halides. |
| Chemical Reduction | SnCl₂·2H₂O (3-5 equiv.) | Ethanol or Ethyl Acetate | Reflux | 70-90% | Work-up can be challenging due to tin salts. Good functional group tolerance. |
| Chemical Reduction | Fe powder in Acetic Acid | Ethanol/Water | Reflux | 75-95% | Inexpensive and effective. Requires acidic conditions. |
| Chemical Reduction | Zn powder in Acetic Acid | Ethanol/Water | Reflux | 70-90% | Similar to iron but can sometimes offer different selectivity. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-3-methoxypyridine.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Filter aid (e.g., Celite)
-
Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the mixture in portions. The addition may be exothermic.
-
Heat the reaction mixture to reflux and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Ensure the final pH is > 8.
-
Filter the resulting suspension through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General reaction pathway for the reduction of a nitro group, including potential side reactions.
Caption: A logical workflow for troubleshooting common issues during the reduction process.
Technical Support Center: Synthesis of 2-Methoxy-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Methoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with sodium methoxide. This reaction is typically carried out in methanol or an inert solvent.
Q2: What are the potential common impurities I might encounter in my synthesis of this compound?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and the purification process. The most common impurities include:
-
Unreacted Starting Material: Residual 2-chloro-3-nitropyridine.
-
Isomeric Impurities: Positional isomers such as 2-methoxy-5-nitropyridine or other isomers originating from the nitration of 2-chloropyridine.
-
Hydrolysis Byproduct: 2-Hydroxy-3-nitropyridine, formed if water is present in the reaction mixture.
-
Over-methylation Products: Although less common, di-methoxylated pyridines could potentially form under harsh conditions.
-
Residual Solvents: Solvents used during the reaction and workup, such as methanol, toluene, or heptane.
Q3: My final product of this compound has a yellowish tint. Is this normal?
Yes, this compound is typically a yellow crystalline solid. However, a darker yellow or brownish color may indicate the presence of impurities. Color variations can be indicative of minor impurities, and if the color is darker than expected, further purification may be necessary.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of 2-chloro-3-nitropyridine. | Ensure the use of a slight excess of sodium methoxide (1.05-1.1 equivalents). Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material. |
| Loss of product during workup and purification. | Optimize the extraction and crystallization procedures. Minimize the amount of solvent used for washing the final product. | |
| Presence of Unreacted 2-chloro-3-nitropyridine in the Final Product | Insufficient reaction time or temperature. | Increase the reaction time or temperature moderately. However, be cautious as higher temperatures can lead to side reactions. |
| Inadequate amount of sodium methoxide. | Use a slight molar excess of sodium methoxide to drive the reaction to completion. | |
| Formation of 2-Hydroxy-3-nitropyridine Byproduct | Presence of water in the reaction solvent or reagents. | Use anhydrous solvents and ensure that the sodium methoxide is not excessively hydrolyzed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Difficulty in Crystallizing the Final Product | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography on silica gel before attempting crystallization. |
| Inappropriate solvent system for crystallization. | Experiment with different solvent systems for recrystallization, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To this solution, add sodium methoxide (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the synthetic pathway and the formation of a common impurity.
Caption: Synthetic pathway for this compound.
Caption: Formation of 2-Hydroxy-3-nitropyridine impurity.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Methoxy-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of 2-Methoxy-3-nitropyridine. The electron-withdrawing nature of the nitro group and the coordinating potential of the pyridine nitrogen make this a particularly challenging transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What are the primary factors to investigate?
A1: For a complete lack of conversion, the most critical factors to re-evaluate are the catalyst activity and the reaction atmosphere.
-
Catalyst Integrity: Ensure your palladium source and ligand are not degraded. Using a pre-catalyst, which is often more stable and provides a reliable source of the active Pd(0) species, is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂.[1][2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Ensure your solvent was properly degassed and the reaction was set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Base Activation: The base is crucial for activating the pre-catalyst and participating in the catalytic cycle.[1] Ensure the base is fresh, anhydrous, and has been handled under inert conditions if it is air-sensitive (e.g., LHMDS).[3]
Q2: I am observing very low yields. How can I optimize the reaction conditions?
A2: Low yields suggest that while the catalytic cycle is turning over, it is inefficient. Systematic optimization is key.
-
Ligand Selection: The choice of phosphine ligand is paramount.[5] For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote both the oxidative addition and reductive elimination steps.[3][6]
-
Base Compatibility: The strong bases typically used, like NaOtBu, can be incompatible with sensitive functional groups like nitro groups, potentially leading to decomposition.[3] Consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, which offer better functional group tolerance, though they may require higher temperatures.[3][7]
-
Solvent Choice: The solvent must dissolve the reactants and, to some extent, the base.[4] Toluene, dioxane, and THF are common choices.[3] Poor solubility of the inorganic base can be an issue; ensure vigorous stirring.[1]
-
Temperature: Typical temperatures range from 80-110°C.[1][8] If you are using a weaker base, you may need to increase the temperature to facilitate the reaction.
Q3: My starting material is decomposing. What is the likely cause and solution?
A3: Decomposition is often caused by an overly harsh base or excessive temperature. The nitro group on your substrate is particularly sensitive.
-
Base-Induced Degradation: Strong alkoxide bases like NaOtBu can react with nitroarenes.[3] Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[3]
-
Thermal Instability: Your substrate may not be stable at high temperatures for extended periods. Try running the reaction at a lower temperature (e.g., 80°C) and for a shorter duration, potentially with a more active catalyst system to compensate.
Q4: What are common side reactions in the amination of this substrate?
A4: Besides decomposition, several side reactions can occur:
-
Hydrodehalogenation: This is the replacement of the halide (or other leaving group) with a hydrogen atom. It can occur if palladium hydride species are generated, which can be caused by moisture in the reaction.[9]
-
Catalyst Poisoning: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Using bulky ligands helps to mitigate this by sterically shielding the palladium.
-
Reduction of the Nitro Group: While less common under standard Buchwald-Hartwig conditions, the combination of a phosphine ligand (which can be oxidized) and other reaction components could potentially lead to partial reduction of the nitro group. Mechanistic studies have shown that nitroarenes can be reduced in situ to form arylamine intermediates under certain palladium-catalyzed conditions.[11][12]
Troubleshooting Workflow
If your initial experiment fails, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting a failed Buchwald-Hartwig amination.
Data Summary: Reaction Parameter Selection
The selection of the correct base and ligand is critical for success. The following table summarizes common choices for challenging substrates.
| Parameter | Reagent/Condition | Advantages | Disadvantages | Common Use Case |
| Base | NaOtBu | High reactivity, permits lower catalyst loadings.[3] | Incompatible with base-sensitive groups (e.g., esters, nitro groups).[3] | General purpose, for robust substrates. |
| Cs₂CO₃ | Excellent functional group tolerance.[3] | Expensive, can be difficult to stir on a large scale.[3] | Substrates with sensitive functional groups. | |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance, economical.[3][7] | Often requires higher catalyst loadings and longer reaction times.[3] | Cost-effective option for sensitive substrates. | |
| LHMDS | Tolerates protic functional groups, useful for low-temperature reactions.[3] | Air-sensitive solid, can be incompatible with some groups at high temp.[3] | Reactions with substrates bearing acidic protons (e.g., -OH, -NH₂). | |
| Ligand | XPhos | Highly active for a broad range of substrates, including aryl chlorides.[13] | High cost.[5] | Challenging couplings, electron-deficient heteroaryl halides. |
| RuPhos | Effective for sterically hindered secondary amines.[3][6] | Specialized for certain amine classes. | Coupling with bulky secondary amines. | |
| BrettPhos | Designed for primary amines, offers good selectivity.[3][6] | Less effective for other amine classes. | Coupling with primary amines, especially with other nucleophiles present. | |
| Pd Source | Pd₂(dba)₃ / Pd(OAc)₂ | Readily available and less expensive.[1] | Requires in situ reduction to active Pd(0), can lead to inconsistent results.[1][2] | Initial screening, cost-sensitive applications. |
| Pre-catalysts (e.g., G3/G4) | Air-stable, reliable and rapid generation of active Pd(0), often requires lower loadings.[1][14] | Higher initial cost. | High-stakes reactions requiring reproducibility and high efficiency. |
General Experimental Protocol
This is a representative protocol that should be adapted and optimized for the specific amine being coupled with 2-chloro- or 2-bromo-3-nitropyridine.
Materials:
-
2-halo-3-nitropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the 2-halo-3-nitropyridine, the palladium pre-catalyst, and the base.
-
Seal the vessel, and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100°C).
-
Stir the reaction vigorously for the allotted time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle can aid in troubleshooting. For instance, a failure in the reductive elimination step may suggest the need for a bulkier, more electron-rich ligand.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
preventing byproduct formation in reactions with 2-Methoxy-3-nitropyridine
Welcome to the technical support center for reactions involving 2-Methoxy-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is nucleophilic aromatic substitution (SNAr), where the methoxy group at the 2-position is displaced by a nucleophile. This is facilitated by the electron-withdrawing nitro group at the 3-position, which activates the pyridine ring for nucleophilic attack. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Q2: What are the typical byproducts I might encounter in these reactions?
A2: Byproduct formation is a common challenge. The most frequently observed byproducts include:
-
2-Hydroxy-3-nitropyridine: Formed by the hydrolysis of the starting material or the product.
-
N-Oxide of this compound: Results from the oxidation of the pyridine nitrogen.
-
Over-reaction/Disubstituted Products: Occurs when the initial product reacts further with the nucleophile.
-
Solvent-Related Byproducts: For example, if using dimethylformamide (DMF) at high temperatures, it can decompose to dimethylamine, which can act as a nucleophile.
-
Dimerization/Polymerization Products: Can form under harsh reaction conditions, leading to tar-like substances.
Q3: How can I monitor the progress of my reaction and detect byproducts?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product and byproducts. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
Issue 1: Presence of a More Polar Byproduct, Insoluble in Non-Polar Solvents
Symptom:
-
A new spot appears on the TLC plate with a lower Rf value than the starting material and the desired product.
-
An unexpected peak is observed in the HPLC chromatogram, typically with a shorter retention time.
-
The isolated product is difficult to purify, and a portion of the material shows poor solubility in solvents like dichloromethane or ethyl acetate.
-
Mass spectrometry analysis shows a peak corresponding to the molecular weight of 2-Hydroxy-3-nitropyridine.
Possible Cause: This is likely the hydrolysis byproduct, 2-Hydroxy-3-nitropyridine , formed due to the presence of water in the reaction mixture, especially under basic conditions.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Base: If a base is used, ensure it is added slowly and at a controlled temperature. Consider using a non-nucleophilic base.
-
Purification: If the byproduct has already formed, it can often be removed by column chromatography using a polar solvent system or by recrystallization.
Illustrative Data on the Effect of Water Content on Hydrolysis Byproduct Formation:
| Water Content in Solvent (v/v) | Reaction Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | 2-Hydroxy-3-nitropyridine (%) |
| <0.01% | 80 | 12 | 95 | <1 |
| 0.1% | 80 | 12 | 88 | 10 |
| 0.5% | 80 | 12 | 75 | 23 |
| <0.01% | 100 | 12 | 92 | 5 |
Note: The data in this table is illustrative and intended to demonstrate the trend of increased byproduct formation with higher water content and temperature.
Issue 2: Observation of a Byproduct with a Mass of +16 Da
Symptom:
-
Mass spectrometry analysis of the crude reaction mixture shows a significant peak with a mass 16 Da higher than the starting material (this compound).
-
A new, often more polar, spot may be visible on the TLC plate.
Possible Cause: This indicates the formation of the N-Oxide of this compound . This can occur if the reaction is exposed to oxidizing agents or run at high temperatures in the presence of air.
Solutions:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.
-
Avoid High Temperatures: If possible, run the reaction at a lower temperature.
-
Check Reagent Purity: Ensure that none of the reagents used contain oxidizing impurities.
Issue 3: Formation of Unexpected Amine-Substituted Byproducts
Symptom:
-
When using a non-amine nucleophile in DMF at high temperatures, a byproduct containing a dimethylamino group is detected by mass spectrometry.
-
If the intended nucleophile is a primary amine, a disubstituted product may be observed where the amine has reacted twice.
Possible Causes:
-
Solvent Decomposition: DMF can decompose at temperatures above 100-120 °C to generate dimethylamine, which then acts as a nucleophile.
-
Over-reaction: The product of the initial nucleophilic substitution may be sufficiently reactive to undergo a second substitution reaction, especially if an excess of the nucleophile is used or at elevated temperatures.
Solutions:
-
Solvent Choice: If high temperatures are required, consider using a more stable solvent such as dioxane, toluene, or DMSO.
-
Stoichiometry Control: Use a stoichiometric amount of the nucleophile or a slight excess. Avoid large excesses.
-
Slow Addition: Add the nucleophile to the reaction mixture slowly and at a controlled temperature to maintain a low instantaneous concentration.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Illustrative Data on the Effect of Temperature on Byproduct Formation in DMF:
| Reaction Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Dimethylamino Byproduct (%) |
| 80 | 12 | 95 | <1 |
| 100 | 12 | 90 | 8 |
| 120 | 12 | 78 | 20 |
| 140 | 12 | 60 | 35 |
Note: This data is illustrative and highlights the trend of increased solvent-related byproduct formation at higher temperatures.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. The conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF if the temperature is kept below 100 °C)
-
Base (e.g., K2CO3, NaH, or a non-nucleophilic organic base)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
TLC plates and developing chamber
-
HPLC for quantitative analysis
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Base Addition: If using a solid base like K2CO3, add it to the mixture. If using a stronger base like NaH, add it cautiously at a lower temperature.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.0-1.2 eq) in a small amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted aminopyridine.
-
Analysis: Confirm the structure of the product by NMR and mass spectrometry. Determine the purity by HPLC analysis.
Visualizations
Reaction Pathway for Nucleophilic Aromatic Substitution
Caption: General mechanism for the SNAr reaction of this compound.
Troubleshooting Workflow for Byproduct Identification
Caption: A workflow for identifying common byproducts in reactions.
Logical Relationships in Byproduct Formation
Caption: Key factors contributing to byproduct formation.
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up nitration of 2-methoxypyridine?
A1: Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and poor temperature management can lead to runaway reactions and the formation of undesirable byproducts. It is crucial to have an efficient cooling system and to control the addition rate of the nitrating agent to maintain the desired temperature range.
Q2: What are the common side products and impurities encountered during the synthesis of this compound?
A2: Common impurities include regioisomers, such as 2-Methoxy-5-nitropyridine, due to competitive nitration at the C5 position. Unreacted 2-methoxypyridine and di-nitrated products can also be present. The formation of dipyridine impurities has also been noted in related processes.[1] The quality of the starting 2-methoxypyridine is also crucial, as impurities in the starting material will be carried through the process.
Q3: What are the recommended safety precautions for handling nitrating agents on a large scale?
A3: Nitrating agents, such as mixtures of nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. The reaction should be conducted in a well-ventilated area, preferably in a fume hood designed for handling corrosive materials. An emergency shower and eyewash station must be readily accessible. It is also important to have a plan for quenching the reaction in case of a thermal runaway. The use of potassium nitrate is not advisable at a commercial scale due to its hazardous nature and high cost.[2]
Q4: How can the product be isolated from the reaction mixture at scale?
A4: A common and effective method for product isolation at scale is to quench the reaction mixture by slowly adding it to a large volume of crushed ice or ice-water with vigorous stirring.[3] This procedure serves to both stop the reaction and precipitate the crude this compound. The precipitated solid can then be collected by filtration.
Q5: What are the recommended methods for purifying crude this compound on a large scale?
A5: The crude product can be purified by washing the filter cake with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent. While specific solvents for this compound at scale are not widely published, common solvents for similar compounds include methanol and toluene. In some cases, a wash with a dilute basic solution, such as aqueous potassium carbonate, can be used to remove acidic impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. A temperature that is too low may slow down the reaction, while a temperature that is too high can lead to byproduct formation. - Ensure the pH of the aqueous phase during work-up is not too high, as this can lead to product loss. |
| High Levels of Regioisomer Impurities (e.g., 2-Methoxy-5-nitropyridine) | - Reaction temperature is too high. - Incorrect ratio of nitrating agents. | - Maintain a lower reaction temperature to favor the formation of the desired 3-nitro isomer. - Carefully control the stoichiometry of the nitrating agents. |
| Dark-Colored Product | - Presence of colored impurities from side reactions. - Catalyst leaching (if a catalyst is used in subsequent steps).[2] | - Purify the product by recrystallization, possibly with the addition of activated carbon. - Ensure complete removal of any catalysts used in related processing steps. |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to age in the cold quenching solution to encourage crystal growth. - Adjust the rate of addition of the reaction mixture to the ice-water. |
| Runaway Reaction (Rapid Temperature Increase) | - Inadequate cooling. - Addition rate of nitrating agent is too fast. | - Immediately stop the addition of the nitrating agent. - Apply maximum cooling to the reactor. - If necessary, quench the reaction by adding a suitable quenching agent (e.g., a large volume of cold water or a pre-determined quenching solution). |
Experimental Protocols
Key Experiment: Nitration of 2-Methoxypyridine
Objective: To synthesize this compound via electrophilic nitration of 2-methoxypyridine.
Materials:
-
2-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Slowly add 2-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete and the solution is homogeneous, begin the dropwise addition of concentrated nitric acid via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.[3]
-
After the addition of nitric acid is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
In a separate vessel, prepare a mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.[3]
-
Allow the mixture to warm to room temperature and continue to stir for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration using a Büchner funnel or a filter press.
-
Wash the filter cake with cold deionized water until the washings are neutral to pH paper.[3]
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
Visualizations
Experimental Workflow for Nitration and Purification
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for 2-Methoxy-3-nitropyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is paramount to achieving efficient and high-yielding reaction pathways. 2-Methoxy-3-nitropyridine has traditionally served as a valuable building block, particularly in nucleophilic aromatic substitution (SNAr) reactions for the introduction of amine functionalities. However, a range of alternative reagents, primarily 2-halo-3-nitropyridines, offer distinct advantages in terms of reactivity, cost, and downstream processing. This guide provides an objective comparison of this compound and its key alternatives, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.
Core Alternatives and Their Reactivity Profile
The primary alternatives to this compound are its 2-fluoro and 2-chloro analogs. The reactivity of these compounds in SNAr reactions is largely governed by the nature of the leaving group at the C2 position, which is activated by the electron-withdrawing nitro group at the C3 position.
-
2-Fluoro-3-nitropyridine: The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. Generally, fluoro-substituted pyridines are the most reactive among the halo-pyridines in this context.
-
2-Chloro-3-nitropyridine: Chlorine is also a good leaving group in SNAr reactions on electron-deficient pyridine rings. While generally less reactive than its fluoro counterpart, 2-chloro-3-nitropyridine is often more readily available and cost-effective, making it a popular choice in process chemistry.[1]
-
This compound: The methoxy group is a poorer leaving group compared to halogens in typical SNAr reactions. Consequently, reactions involving this compound often require more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields to the halo-analogs.
Quantitative Comparison of Reagent Performance
Table 1: Comparison of Reagent Performance in Amination Reactions
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Ammonia | 2-Amino-3-nitropyridine | Isopropanol, 20-30°C, 24h | Not specified, but used in a multi-step synthesis | [2] |
| 2-Chloro-3-nitropyridine | Benzylamine | N-Benzyl-2-amino-3-nitropyridine | Ethanol, Reflux, 4h | High (implied) | [3] |
| 2-Chloro-5-nitropyridine | Benzylamine | N-Benzyl-5-nitro-2-pyridinamine | Not specified | Not specified | |
| 2-Methoxy-5-nitropyridine | Sodium Methoxide | 2,5-Dimethoxypyridine | Methanol, Reflux, 1.5-2h | 94-95% | [4] |
| 2-Chloro-3-nitropyridine | o-Methoxyphenol | 2-(2-Methoxyphenoxy)-3-nitropyridine | THF/Water, Heat, 4h | Not specified | [5] |
| 2,6-Dichloro-3-nitropyridine | Piperidine | 2-Chloro-6-(piperidin-1-yl)-3-nitropyridine | Kinetically controlled to the C6 position | Not specified | [1] |
Note: The data presented is collated from different sources and may not be directly comparable due to variations in experimental conditions. However, it provides a general overview of the reactivity and applicability of these reagents.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting synthetic methods. Below are representative protocols for the amination of 2-chloro-3-nitropyridine and the methoxylation of a chloronitropyridine.
Protocol 1: Synthesis of N-Benzyl-2-methyl-3-nitro-pyridin-4-amine from 4-Chloro-2-methyl-3-nitropyridine[3]
Materials:
-
4-Chloro-2-methyl-3-nitropyridine (1.0 equivalent)
-
Benzylamine (1.1 equivalents)
-
Absolute Ethanol
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-3-nitropyridine in absolute ethanol.
-
Add benzylamine dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure product.
Protocol 2: Synthesis of 2-methoxy-5-nitropyridine from 2-chloro-5-nitropyridine[5]
Materials:
-
2-chloro-5-nitropyridine (0.1 mol)
-
Methanol (79.25 g)
-
Sodium methoxide (0.13-0.14 mol)
-
Ice water
Procedure:
-
In a reactor, add methanol and, while stirring, add 2-chloro-5-nitropyridine.
-
Slowly add sodium methoxide.
-
Heat the reaction mixture to reflux and maintain for 1.5-2 hours.
-
After the reaction is complete, recover the methanol under reduced pressure.
-
Add ice water to the residue to precipitate a light brown needle-like crystal.
-
Filter the solid, wash with ice water, and dry to obtain 2-methoxy-5-nitropyridine.
Mechanistic Overview and Logical Relationships
The synthesis of 2-amino-3-nitropyridine derivatives from 2-substituted-3-nitropyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated in the following diagram.
Caption: General mechanism for the SNAr reaction.
Conclusion and Recommendations
The choice between this compound and its halo-analogs as a synthetic precursor depends on a balance of factors including reactivity, cost, and availability.
-
For reactions requiring high reactivity and milder conditions, 2-fluoro-3-nitropyridine is the preferred reagent.
-
2-Chloro-3-nitropyridine offers a good compromise between reactivity and cost, making it a suitable choice for large-scale synthesis.
-
This compound is a viable option when the higher reactivity of the halo-analogs is not necessary or when seeking to avoid the generation of halide waste streams. However, be prepared to employ more forcing reaction conditions.
Researchers should carefully consider the specific requirements of their synthetic target and the overall process economics when selecting the most appropriate reagent. The provided protocols offer a starting point for laboratory-scale synthesis, and further optimization may be necessary to achieve desired outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 5. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 2-Methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The objective is to offer a framework for developing and validating analytical methods suitable for quality control, stability studies, and impurity profiling. This document outlines common analytical techniques, provides detailed experimental protocols for their validation, and presents data in a clear, comparative format.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] Key performance characteristics that are typically evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comparative Overview of Analytical Techniques
For a substituted nitropyridine like this compound, chromatographic and spectroscopic methods are most commonly employed for quantitative analysis and characterization. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
Table 1: Comparison of Analytical Method Performance Characteristics
| Parameter | HPLC | GC | UV-Vis Spectroscopy |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Low to Moderate (potential for interference from other chromophores) |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD | Low (ng/mL range) | Low (pg/mL range) | Moderate (µg/mL range) |
| LOQ | Low (ng/mL range) | Low (pg/mL range) | Moderate (µg/mL range) |
| Typical Application | Purity, Assay, Impurity Profiling | Purity, Residual Solvents | Assay, Dissolution Testing |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical purity assessment by HPLC has been mentioned for related compounds.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Hypothetical):
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity: Analyze blank (diluent), placebo, and a sample spiked with this compound and known related substances. The peak for this compound should be well-resolved from other peaks.
-
Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by visual evaluation or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition by ±2%, flow rate by ±0.1 mL/min, column temperature by ±5 °C) and assess the impact on the results.
Gas Chromatography (GC) Method Validation
GC is suitable for the analysis of volatile and thermally stable compounds. Purity of this compound has been specified by GC in some commercial products.[4]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Hypothetical):
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split mode)
Validation Protocol:
The validation protocol for GC is analogous to that for HPLC, with adjustments for the specific technique. The same parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness should be evaluated.
UV-Vis Spectrophotometry Method Validation
UV-Vis spectrophotometry is a simpler and faster technique, often used for assay determination where specificity is not a major concern.
Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Methodology (Hypothetical):
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound (e.g., between 200-400 nm).
-
Standard Preparation: Prepare a standard solution of known concentration.
-
Sample Preparation: Prepare a sample solution to fall within the linear range of the assay.
Validation Protocol:
-
Specificity: Analyze the absorbance of a blank and a placebo solution to check for interference at the analytical wavelength.
-
Linearity: Prepare a series of at least five concentrations of this compound and measure their absorbance. Plot absorbance versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Analyze multiple preparations of the same sample.
-
LOD & LOQ: Can be determined based on the standard deviation of the blank response.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process for the analytical methods described.
Caption: Workflow for HPLC Method Validation.
Caption: Decision tree for analytical method selection.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. For purity determination and the separation of potential impurities, a stability-indicating HPLC method is the most appropriate choice. GC can be a suitable alternative if the compound and its impurities are volatile and thermally stable. UV-Vis spectrophotometry offers a rapid and simple method for quantitative analysis where high specificity is not required. Each method must be properly validated to ensure the reliability and accuracy of the results, providing confidence in the quality of this compound used in research and development.
References
comparative study of catalysts for reactions involving 2-Methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems
2-Methoxy-3-nitropyridine is a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its functional group array, featuring a methoxy group, a nitro group, and an activatable pyridine core, allows for diverse chemical transformations. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts for two principal reactions involving this compound and its derivatives: the catalytic hydrogenation of the nitro group and palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation.
Catalytic Hydrogenation for the Synthesis of 2-Methoxy-3-aminopyridine
The reduction of the nitro group to an amine is a fundamental step in elaborating the this compound scaffold. While various methods exist, catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profiles. The choice of catalyst is paramount to achieving high yield and selectivity, avoiding over-reduction or side reactions.
Comparison of Common Hydrogenation Catalysts
The performance of common heterogeneous catalysts for the reduction of aromatic nitro groups is summarized below. While specific data for this compound is not extensively tabulated in comparative literature, the data for structurally similar nitroarenes provides a strong basis for catalyst selection. Key considerations include catalyst activity, selectivity, and tolerance to other functional groups.
| Catalyst | Support | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Palladium | Carbon (Pd/C) | H₂ (1-50 bar), RT-80°C, Methanol/Ethanol | High activity, widely used | Can be sensitive to sulfur poisoning, may cause dehalogenation in halo-substituted pyridines | >95 |
| Platinum(IV) oxide (PtO₂) | None (Adams' catalyst) | H₂ (1-5 bar), RT, Acetic Acid/Ethanol | Effective under mild conditions, good for pyridine ring saturation | Can be less selective for the nitro group over other reducible functionalities | >90 |
| Raney® Nickel | Aluminum-Nickel alloy | H₂ (10-100 bar), 50-100°C, Ethanol | Cost-effective, less prone to cause dehalogenation than Pd/C | Pyrophoric, requires higher pressures and temperatures | >90 |
| Rhodium | Carbon (Rh/C) | H₂ (1-10 bar), RT, various solvents | Highly active for hydrogenation of N-heterocycles | High cost | >95 |
Note: Yields are representative for the reduction of aromatic nitro compounds and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Reactor Setup: A high-pressure autoclave or a Parr shaker apparatus is charged with this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: The catalyst (e.g., 5-10 wt% of 10% Pd/C) is carefully added to the mixture under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at the appropriate temperature (e.g., room temperature to 50°C).
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 2-Methoxy-3-aminopyridine, which can be purified by crystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions are indispensable. Starting from a halogenated precursor, such as 2-chloro- or 2-bromo-3-nitropyridine, a wide variety of substituents can be introduced. The Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation are two of the most powerful methods. The choice of the palladium precursor and, critically, the phosphine ligand determines the efficiency and scope of these reactions.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the coupling of an amine with an aryl halide. For an electron-deficient substrate like a halo-nitropyridine, catalyst selection is key to achieving high yields and avoiding side reactions.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Key Advantages | Representative Yield (%) |
| Pd₂(dba)₃ + (±)-BINAP | NaOt-Bu | Toluene | 80-100 | First-generation, reliable for many substrates.[1] | 85-95 |
| Pd(OAc)₂ + XPhos | K₃PO₄ | t-BuOH or Dioxane | 80-110 | Highly active for challenging substrates, including aryl chlorides. | 90-99 |
| Pd(OAc)₂ + RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | Effective for a broad range of amines and aryl halides. | 88-97 |
| [Pd(cinnamyl)Cl]₂ + BrettPhos | LiN(TMS)₂ | THF | RT-60 | High reactivity, allows for lower reaction temperatures. | >90 |
Note: Yields are based on representative Buchwald-Hartwig aminations of halo-pyridines and may vary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube are added the 2-halo-3-nitropyridine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., toluene) is then added via syringe.
-
Reaction: The reaction mixture is heated in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halo-nitropyridine and an organoboron reagent. The catalyst system's ability to promote the reaction with electron-deficient heteroaryl halides is a key performance indicator.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent System | Temperature (°C) | Key Advantages | Representative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Classical, commercially available, and effective for many substrates. | 80-95 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | Robust and reliable for a wide range of boronic acids. | 85-98 |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Highly active catalyst system, often allowing for lower temperatures. | >95 |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 80-120 | Cost-effective nickel alternative, can exhibit different selectivity. | 70-90 |
Note: Yields are based on representative Suzuki-Miyaura couplings of halo-pyridines and may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of the 2-halo-3-nitropyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. For reactions using a separate precatalyst and ligand, they are added at this stage.
-
Solvent Addition and Degassing: The solvent system (e.g., a mixture of toluene, ethanol, and water) is added. The mixture is then thoroughly degassed by bubbling an inert gas (e.g., argon) through it for 15-20 minutes.
-
Reaction: The reaction is heated to the desired temperature under an inert atmosphere with stirring.
-
Monitoring and Work-up: Progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Conclusion
The selection of an optimal catalyst for reactions involving this compound is a multifactorial decision that depends on the specific transformation, substrate sensitivity, and economic considerations. For the hydrogenation of the nitro group, palladium on carbon remains a highly effective and standard choice, while Raney® Nickel offers a valuable alternative when dehalogenation is a concern. In the realm of cross-coupling reactions, modern palladium-phosphine ligand systems, such as those developed by Buchwald and others, provide exceptional activity and broad scope for both C-N and C-C bond formation with halo-nitropyridine precursors. Nickel catalysts are emerging as a cost-effective alternative, though their application may require more specific optimization. This guide provides a foundational framework for catalyst selection and protocol development, empowering researchers to advance their synthetic endeavors with this versatile building block.
References
Assessing the Efficiency of 2-Methoxy-3-nitropyridine in Drug Discovery: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutics. 2-Methoxy-3-nitropyridine has emerged as a highly versatile precursor, valued for its pyridine core—a common motif in biologically active compounds—and the adaptable reactivity of its methoxy and nitro functional groups.[1][2] This guide provides an objective comparison of its utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the complex molecular architectures required for today's drug candidates.
The primary efficiency of this compound lies not in its direct use, but in its role as a stable starting material that can be readily converted into more reactive intermediates.[1] A key synthetic pathway involves the transformation of the nitro group into a halogen, such as bromine, creating substrates like 2-bromo-3-methoxypyridine. This derivative is an excellent candidate for powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings, respectively.[1] This guide will assess the efficiency of this pathway by comparing the performance of its key derivative, 2-bromo-3-methoxypyridine, against common alternatives.
Core Synthetic Transformation Pathway
The conversion of this compound into a substrate suitable for cross-coupling is a foundational step. The process typically involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a bromine atom, yielding 2-bromo-3-methoxypyridine. This halogenated intermediate is then used in subsequent C-C or C-N bond formation.
Caption: Synthetic pathway from this compound to a biaryl product.
Comparative Performance in Cross-Coupling Reactions
The efficiency of a synthetic intermediate is best judged by its performance in key chemical transformations. The carbon-halogen bond's reactivity is a critical determinant in palladium-catalyzed cross-coupling reactions, following the general trend: I > Br > Cl.[3] Consequently, 2-bromo-3-methoxypyridine is inherently more reactive than its chloro-analog, which often translates to milder reaction conditions, shorter reaction times, and higher yields.[4]
The following table summarizes quantitative data for typical cross-coupling reactions, using yields from closely related substrates to provide a clear comparison.
| Reaction Type | Halopyridine Substrate | Coupling Partner | Typical Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | 2-Bromo-4-methylpyridine[5] | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85-95 | 15 | 81 | High reactivity allows for standard conditions and good yields. |
| Suzuki-Miyaura | 2-Bromo-4-methylpyridine¹[5] | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 80-120 | ~12 | 92 | Electron-donating groups on the coupling partner can further improve yield. |
| Suzuki-Miyaura | 2-Chloro-pyridine derivative[6] | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 18 | ~70-90 | Requires more active, specialized ligands (e.g., SPhos) and often more forcing conditions to achieve comparable yields to the bromo-analog.[4] |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine[7] | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | 80 | 4 | 60 | Demonstrates viable C-N bond formation, though yields can be substrate-dependent. |
| Buchwald-Hartwig | 2-Chloro-toluene²[6] | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | 80 | 0.4 | 94 | Highly active catalyst systems are necessary to achieve high yields with less reactive chloro-substrates. |
¹ Yield reported for a structurally similar substrate (2-Bromo-4-fluoro-5-methylpyridine) and serves as a strong indicator of expected performance.[5] ² Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride requiring a highly active catalyst system.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for derivatives of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a bromopyridine derivative with an arylboronic acid.
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[5]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)[5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.[9]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[9]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][9]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N coupling of a bromopyridine derivative with an amine.
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[10]
-
Phosphine ligand (e.g., BINAP, XPhos, 1.1-2.2 equiv. relative to Pd)[7][10]
-
Base (e.g., NaOt-Bu, 1.5 equiv.)[10]
-
Anhydrous, degassed solvent (e.g., Toluene)[7]
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Reagent Addition: Add the base, followed by 2-bromo-3-methoxypyridine and the amine.[10]
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and place it in a preheated oil bath (e.g., 80-100 °C). Stir for the required time (typically 4-24 hours).[7][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with brine.[7]
-
Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can be further purified by recrystallization or chromatography.[7]
Conclusion
This compound stands as a valuable and efficient starting material in drug discovery. Its utility is maximized through its conversion to halogenated intermediates, particularly 2-bromo-3-methoxypyridine. Comparative data and established chemical principles demonstrate that this bromo-derivative is a highly effective substrate for essential C-C and C-N bond-forming reactions. Its superior reactivity over chloro-analogs allows for milder conditions and often leads to higher yields, making it a more efficient choice for complex synthetic campaigns where reliability and performance are critical. While alternatives exist, the pathway originating from this compound offers a robust and versatile strategy for accessing novel pyridine-containing drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
alternative synthetic routes to compounds made from 2-Methoxy-3-nitropyridine
A Comparative Guide to Alternative Synthetic Routes for Pyridine Derivatives
Introduction: 2-Methoxy-3-nitropyridine is a highly versatile building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures. The electron-withdrawing nitro group and the electron-donating methoxy group activate the pyridine ring for a variety of transformations, making it a cornerstone for the synthesis of numerous biologically active compounds, particularly in oncology and inflammation research.[1] This guide provides a comparative analysis of traditional synthetic routes originating from this compound against modern, alternative strategies for synthesizing key pyridine-based scaffolds. We will objectively compare methodologies, supported by experimental data, to inform researchers and drug development professionals in selecting the optimal synthetic approach.
Comparison 1: Synthesis of 3-Aminopyridine Scaffolds
A frequent and critical transformation of this compound is the reduction of its nitro group to form a 3-amino-2-methoxypyridine derivative. This amine serves as a crucial handle for further functionalization.[1] Here, we compare this standard approach with a classic alternative: the Hofmann rearrangement of nicotinamide to produce the parent 3-aminopyridine.
| Feature | Route 1: Nitro Reduction (from this compound) | Route 2: Hofmann Rearrangement (from Nicotinamide) |
| Starting Material | This compound | Nicotinamide |
| Key Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol[1] | Sodium hydroxide, Bromine (forms NaOBr in situ)[2][3] |
| Reaction Type | Reduction | Rearrangement |
| Typical Yield | High (often >90%) | 85–89% (crude)[2], >90% (optimized)[4] |
| Key Advantages | High yield, clean conversion, retains other substituents (methoxy group). | Inexpensive starting materials, one-pot procedure.[3][4] |
| Key Disadvantages | Requires a pre-functionalized (nitrated) pyridine starting material. | Use of bromine requires careful handling; may not be suitable for sensitive substrates. |
| Scalability | Readily scalable. | Well-established for industrial production.[4][5] |
Logical Flow: Synthesizing the 3-Aminopyridine Core
Caption: Traditional vs. Alternative routes to 3-aminopyridine scaffolds.
Comparison 2: Synthesis of Highly Substituted Pyridines
Beyond simple amine formation, this compound is a precursor for creating highly decorated pyridine rings through cross-coupling or nucleophilic substitution reactions.[1] An alternative paradigm is the de novo synthesis of the pyridine ring itself, which builds the core from acyclic precursors.
| Feature | Route 1: Stepwise Functionalization (from Pyridine Precursor) | Route 2: De Novo Synthesis (Cascade Reaction) |
| General Strategy | Modification of a pre-existing, functionalized pyridine ring (e.g., via Suzuki or Buchwald-Hartwig couplings).[1] | Construction of the pyridine ring from acyclic components via a reaction cascade.[6][7] |
| Key Reagents | Palladium catalysts, boronic acids/esters, bases for cross-coupling.[1] | Copper(II) acetate, α,β-unsaturated ketoxime O-pentafluorobenzoates, alkenylboronic acids.[6][7] |
| Reaction Type | Cross-coupling, SNAr | N-iminative cross-coupling, electrocyclization, oxidation cascade.[6][7] |
| Typical Yield | Variable (often 60-95% for individual steps). | Moderate to excellent (43–91% overall for the cascade).[6][7] |
| Key Advantages | Predictable regiochemistry based on starting material. | High modularity, allows for diverse substitution patterns from simple starting materials.[6] |
| Key Disadvantages | Limited to the substitution patterns accessible from the starting pyridine; can require multiple steps. | Regioselectivity can be a challenge depending on the specific precursors. |
| Functional Group Tolerance | Good, but can be sensitive to catalyst poisoning. | Very good due to neutral pH reaction conditions.[6][7] |
Workflow: Pyridine Synthesis Strategies
Caption: Contrasting functionalization vs. de novo pyridine synthesis.
Application Context: Kinase Inhibitor Scaffolds
Derivatives of this compound are often developed as kinase inhibitors, which interfere with cell signaling pathways implicated in diseases like cancer. For example, biaryl pyridines synthesized via Suzuki coupling can effectively occupy the ATP-binding pocket of kinases within pathways such as the PI3K/AKT/mTOR signaling cascade.[1] The ability to rapidly generate diverse analogs is key to optimizing drug potency and selectivity.
Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Point of intervention for kinase inhibitors in the PI3K pathway.
Experimental Protocols
Protocol 1: Reduction of this compound (Route 1A)
This protocol describes the reduction of the nitro group to a primary amine using tin(II) chloride.[1]
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv) and ethanol to make a 0.2 M solution.
-
Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions. The reaction may be mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-3-methoxypyridine.
Protocol 2: 3-Aminopyridine via Hofmann Rearrangement (Route 2A)
This protocol is adapted from Organic Syntheses.[2]
-
In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in 800 ml of water.
-
With stirring, add bromine (0.6 mole).
-
When the solution temperature reaches 0 °C, add nicotinamide (0.49 mole) all at once with vigorous stirring.
-
Remove the ice bath and allow the mixture to warm. An exothermic reaction will begin at approximately 30 °C.
-
Once the reaction subsides, heat the solution in a water bath at 70-75 °C for 30 minutes.
-
Cool the solution to 15 °C and saturate it with sodium chloride.
-
Extract the product with ether (5 x 100 ml).
-
Dry the combined ether extracts with anhydrous sodium sulfate.
-
Remove the ether by distillation. The residue will crystallize on cooling to yield crude 3-aminopyridine (85-89% yield). Further purification can be achieved by recrystallization from a benzene-ligroin mixture.[2]
Protocol 3: De Novo Synthesis of a Substituted Pyridine (Route 2B)
This protocol is based on the cascade reaction methodology for preparing highly substituted pyridines.[6][7]
-
To a solution of α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv) in DMF, add the desired trans-alkenylboronic acid (1.2 equiv).
-
Add Cu(OAc)₂ (10 mol %) to the mixture.
-
Heat the reaction at 50 °C for 1 hour, open to the air, to facilitate the initial N-iminative cross-coupling.
-
For the subsequent electrocyclization and oxidation, continue heating the reaction mixture at a higher temperature (e.g., 150 °C) for 3 hours.
-
Monitor the formation of the pyridine product by LC-MS or TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the substituted pyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 2-Methoxy-3-nitropyridine in Modern Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency and success. In the realm of heterocyclic chemistry, 2-Methoxy-3-nitropyridine has emerged as a highly versatile and advantageous building block. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of complex nitrogen-containing heterocycles.
The unique arrangement of the methoxy and nitro groups on the pyridine ring of this compound imparts a favorable reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of heterocyclic synthesis. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, while the methoxy group serves as an excellent and often superior leaving group compared to traditional halogens.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
The primary advantage of this compound lies in its enhanced reactivity and milder reaction conditions required for SNAr compared to its halogenated counterparts. The methoxy group, while not as electronegative as fluorine, provides a good balance of activation and leaving group ability, often leading to cleaner reactions and higher yields.
| Precursor | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Aniline | 2-(Phenylamino)-3-nitropyridine | Ethylene glycol, heat | 90-94 | [1] |
| 2-Chloro-5-nitropyridine | Various Amines | 2-(Amino)-5-nitropyridine | Ethanol, Et3N, reflux | Not specified | [2] |
| 2-Methoxy-3,5-dinitropyridine | Piperidine | 2-(Piperidin-1-yl)-3,5-dinitropyridine | Computational Study | N/A | [3] |
| 2-Chloro-3-nitropyridine | Diethyl malonate | Decomposition | Anhydrous THF, K2CO3 | - | [3][4] |
Note: Direct quantitative comparison under identical conditions is often unavailable in the literature. The data presented is illustrative of typical applications and reported yields.
The "element effect" in SNAr reactions generally dictates a leaving group reactivity order of F > NO₂ > Cl ≈ Br > I.[5][6] While fluorine substitution often leads to the highest reaction rates, the preparation of fluorinated pyridines can be more complex and costly. This compound offers a practical and efficient alternative, with the methoxy group being a sufficiently good leaving group for a wide range of nucleophiles. A computational study on the SNAr reaction of 2-methoxy-3,5-dinitropyridine with piperidine suggests that the reaction is highly favorable due to the electronic influence of the nitro groups.[3]
Strategic Workflow for Heterocyclic Synthesis using this compound
The utility of this compound extends beyond simple SNAr. The resulting 2-substituted-3-nitropyridines are versatile intermediates that can be further elaborated into a variety of fused heterocyclic systems. A typical synthetic workflow involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is adapted from procedures for similar nitropyridine substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-substituted-3-nitropyridine product.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
This protocol is a standard method for the reduction of aromatic nitro groups.[7]
Materials:
-
2-Substituted-3-nitropyridine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 2-substituted-3-nitropyridine and ethanol (or ethyl acetate) to make a 0.2 M solution.
-
Add tin(II) chloride dihydrate to the solution in portions. The reaction may be mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~8.
-
A thick white precipitate of tin salts will form. Filter this suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-3-aminopyridine.
Applications in the Synthesis of Fused Heterocycles
The diamino pyridine intermediates derived from this compound are precursors to a wide array of biologically significant fused heterocyclic systems.
Synthesis of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are known for their diverse pharmacological activities. Their synthesis can be achieved through the condensation of a 2,3-diaminopyridine derivative with aldehydes or ketones.[8]
Synthesis of Triazolo[1,5-a]pyridines
Triazolopyridines are another class of heterocycles with significant applications in medicinal chemistry.[4][7] While various methods exist for their synthesis, one approach involves the cyclization of 2-hydrazinopyridine derivatives, which can be accessed from 2-alkoxy or 2-halopyridines.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are of interest for their potential in materials science and as electrochemical sensors.[2][9] Their synthesis often involves the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparison of reaction conditions for 2-Methoxy-3-nitropyridine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone of medicinal chemistry and materials science. Among the myriad of substituted pyridines, 2-methoxy-3-nitropyridine serves as a versatile building block, offering multiple reaction sites for chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, enabling a range of transformations. This guide provides a comparative overview of reaction conditions for the functionalization of this compound, supported by experimental data from analogous systems where direct examples are not available.
Key Functionalization Strategies
The primary avenues for the functionalization of this compound and related compounds include:
-
Reduction of the Nitro Group: A common and high-yielding transformation to access the corresponding aminopyridine.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of either the methoxy group at the C2 position or the nitro group at the C3 position by various nucleophiles.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, typically requiring a halide or triflate, but emerging methods allow for the coupling of nitroarenes.
-
C-H Functionalization: Direct activation and functionalization of the C-H bonds at the C4, C5, and C6 positions of the pyridine ring.
Comparison of Reaction Conditions
The following table summarizes and compares reaction conditions for the key functionalization strategies of this compound and its close analogs.
| Functionalization Type | Reaction | Reagents & Catalyst | Solvent | Temperature (°C) | Yield (%) | Comments |
| Nitro Group Reduction | Reduction to Amine | SnCl2·2H2O, conc. HCl | - | 35-40 | High (not specified) | Protocol for the analogous 2-amino-6-methoxy-3-nitropyridine.[1] |
| H2, Pd/C | Various | RT - High | Generally High | General method for nitro group reduction.[2] | ||
| Fe, Acid (e.g., AcOH) | Various | RT - High | Generally High | General method, often milder than SnCl2.[2] | ||
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of NO2 | Thiols, K2CO3 | DMF | Not specified | Good | On 2-methyl-3-nitropyridines, suggesting the nitro group can be a leaving group.[3] |
| Displacement of Cl (at C2) | o-Methoxyphenol, NaOH | Water/THF | Reflux | Not specified | On 2-chloro-3-nitropyridine, indicating C2 is susceptible to nucleophilic attack.[4] | |
| Amination (Displacement of OMe) | Ammonium Acetate | Not specified | Not specified | 35 | Low yield reported for amination of 2-methoxy-3-nitropyridines. | |
| Cross-Coupling Reactions | Suzuki Coupling | 2,5-dimethoxyphenylene-1,4-diboronic acid, Pd(PPh3)4, NaHCO3 | Water/DME | 150 (microwave) | Not specified | On 2-chloro-3-nitropyridine, demonstrating feasibility on a similar scaffold.[5] |
| C-H Functionalization | Azaindole Formation | H2C=CHMgBr | THF | -78 to -20 | 20 | A specific transformation of this compound with a Grignard reagent. |
Experimental Protocols
Reduction of the Nitro Group (Analogous System)
This protocol describes the reduction of 2-amino-6-methoxy-3-nitropyridine, which is expected to be highly similar for this compound.[1]
Procedure:
-
To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate (SnCl2·2H2O).
-
Heat the reaction mass to 35–40°C and stir for 5–6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20°C and stir for one hour.
-
The product, 2,3-diamino-6-methoxypyridine dihydrochloride, precipitates and is collected by filtration.
Nucleophilic Aromatic Substitution of the Nitro Group with Thiols (Analogous System)
This protocol is for the reaction of 2-methyl-3-nitropyridines with thiols and serves as a model for the potential displacement of the nitro group in this compound.[3]
Procedure:
-
Dissolve the 2-methyl-3-nitropyridine derivative and a thiol in dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) to the mixture.
-
Heat the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Suzuki-Miyaura Coupling (Analogous System)
This protocol details the Suzuki coupling of 2-chloro-3-nitropyridine with a boronic acid, illustrating a potential cross-coupling strategy.[5]
Procedure:
-
In a microwave vessel, combine 126.9 mg of 2-chloro-3-nitropyridine, 117.4 mg of 2,5-dimethoxyphenylene-1,4-diboronic acid, and 201.6 mg of sodium bicarbonate.
-
Add 1.5 ml of water and 1.5 ml of 1,2-dimethoxyethane (DME).
-
Purge the mixture with nitrogen for 10 minutes.
-
Add 46.2 mg of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Stir the mixture under microwave irradiation at 100 W and 150°C for 15 minutes.
-
After cooling, filter the mixture through celite and wash the filter cake with ethyl acetate.
-
Wash the filtrate with brine and dry over MgSO4.
-
Concentrate the solvent and purify the product.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways for the functionalization of this compound.
Caption: Overview of functionalization pathways for this compound.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable substrate for a variety of chemical transformations. The reduction of the nitro group is a robust and high-yielding reaction. Nucleophilic aromatic substitution offers pathways to introduce a range of functionalities, with the C2 and C3 positions being the most reactive sites. While direct experimental data for cross-coupling and C-H functionalization on this compound itself is limited in the public domain, studies on analogous systems demonstrate the feasibility of these advanced methods. The choice of reaction conditions will ultimately depend on the desired functionalization and the compatibility of other functional groups present in the molecule. Further research into direct C-H functionalization and cross-coupling reactions of this compound would be highly beneficial for expanding its utility in synthetic chemistry.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2-Methoxypyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyridine-based compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the anticancer activity of a series of 2-methoxypyridine derivatives, offering valuable insights into their structure-activity relationships and potential for further development.
Derivatives of 2-methoxypyridine have been the subject of significant research due to their versatile chemical nature, which allows for a variety of structural modifications.[1][2][3] These modifications can profoundly influence the biological activity of the resulting compounds, making them attractive candidates for drug discovery programs.[4] This analysis focuses on a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, evaluating their cytotoxic effects against several human cancer cell lines.[5] The data presented herein provides a clear comparison of the potency of these derivatives, supported by detailed experimental protocols.
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of the synthesized 2-methoxypyridine derivatives was evaluated against three human cancer cell lines: HepG2 (liver carcinoma), DU145 (prostate carcinoma), and MBA-MB-231 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined to quantify their anticancer potency. The results, summarized in the table below, highlight the significant impact of the aryl substituent at the 4-position of the pyridine ring on the cytotoxic activity.
| Compound ID | 4-Aryl Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 |
| 5a | Phenyl | > 100 | > 100 | > 100 |
| 5b | p-Tolyl | 12.3 | 10.5 | 15.4 |
| 5d | 4-Bromophenyl | 1.2 | 1.8 | 2.5 |
| 5e | 2-Methoxyphenyl | 25.6 | 30.1 | 28.9 |
| 5g | 3-Nitrophenyl | 3.5 | 4.1 | 5.0 |
| 5h | 4-Nitrophenyl | 1.5 | 2.2 | 3.1 |
| 5i | 3,4-Dimethoxyphenyl | > 100 | > 100 | > 100 |
Data sourced from: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[5]
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for its interpretation and for designing future experiments.
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (5a-i)
The synthesis of the target compounds was achieved through a condensation reaction. Chalcones (4a-i) were reacted with malononitrile in the presence of a basic medium to yield the desired 2-methoxypyridine-3-carbonitrile derivatives (5a-i). The full characterization of these compounds was performed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5]
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HepG2, DU145, and MBA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilizing agent, and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
Structure-Activity Relationship Insights
The comparative data reveals key structure-activity relationships (SAR) for this series of 2-methoxypyridine derivatives. The unsubstituted phenyl derivative (5a) and the 3,4-dimethoxyphenyl derivative (5i) showed no significant cytotoxic activity. In contrast, the introduction of a methyl group at the para-position of the phenyl ring (5b) resulted in moderate activity.
Notably, the presence of electron-withdrawing groups on the phenyl ring significantly enhanced the anticancer potency. The 4-bromophenyl (5d) and 4-nitrophenyl (5h) derivatives exhibited the most potent cytotoxic effects across all three cell lines, with IC50 values in the low micromolar range.[5] The 3-nitrophenyl derivative (5g) also demonstrated strong activity, albeit slightly less potent than its 4-nitro counterpart. This suggests that the position and electronic nature of the substituent on the 4-aryl ring are critical determinants of the biological activity of these compounds.
This comparative guide underscores the potential of 2-methoxypyridine derivatives as a scaffold for the development of novel anticancer agents. The presented data and experimental protocols provide a solid foundation for further research, including lead optimization and mechanistic studies, to explore the full therapeutic potential of this promising class of compounds.
References
Navigating the Synthesis Maze: A Cost-Benefit Analysis of 2-Methoxy-3-nitropyridine in Large-Scale Production
In the intricate world of pharmaceutical and agrochemical synthesis, the choice of building blocks is a critical decision that profoundly impacts the economic viability and efficiency of large-scale production. 2-Methoxy-3-nitropyridine has emerged as a versatile intermediate, prized for its reactivity in a range of cross-coupling and nucleophilic substitution reactions. However, its adoption in industrial-scale synthesis necessitates a thorough cost-benefit analysis against viable alternatives. This guide provides an objective comparison of this compound with other commonly used reagents, supported by available data on cost, reaction performance, and downstream processing considerations to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Comparing Key Starting Materials
For the synthesis of functionalized 3-aminopyridines, a common motif in many biologically active molecules, several starting materials can be considered. The following table provides a high-level comparison of this compound against two common alternatives: 2-Chloro-3-nitropyridine and 2-Hydroxy-3-nitropyridine.
| Feature | This compound | 2-Chloro-3-nitropyridine | 2-Hydroxy-3-nitropyridine |
| Relative Cost (Lab Scale) | Moderate to High[1][2][3] | Low to Moderate[4] | Low[5][6][7] |
| Reactivity in Cross-Coupling | Generally good, but the methoxy group is a weaker leaving group than chloro. | Excellent leaving group, often leading to higher yields and faster reactions.[8] | Requires activation (e.g., conversion to a triflate) before use in cross-coupling. |
| Downstream Processing | Can sometimes be challenging to remove methoxy-containing byproducts. | Generally straightforward purification. | The activation step adds complexity and cost to the overall process. |
| Handling and Safety | Standard handling for nitrated aromatic compounds. | Similar to this compound. | Generally considered less hazardous than its chloro counterpart. |
Note: Bulk pricing for industrial-scale quantities can vary significantly and should be obtained directly from suppliers.
Delving Deeper: A Look at Key Synthetic Transformations
The utility of this compound is most evident in its application in widely used synthetic reactions. Here, we explore its performance in comparison to alternatives in two cornerstone transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are prevalent in many drug molecules. The choice of the pyridine-based electrophile is crucial for the reaction's success.
While 2-chloro-3-nitropyridine is often the preferred substrate due to the excellent leaving group ability of the chloride, this compound can also be employed. However, this often requires more forcing reaction conditions, such as higher temperatures and longer reaction times, which can translate to increased energy costs and reduced throughput on a large scale.
Illustrative Experimental Workflow: Suzuki-Miyaura Coupling
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable reaction in modern drug discovery, enabling the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the electrophile plays a significant role.
2-Chloro-3-nitropyridine is generally more reactive in Buchwald-Hartwig aminations, often providing higher yields in shorter reaction times and with lower catalyst loadings compared to this compound. The optimization of reaction conditions, including the choice of ligand and base, is critical when using the less reactive methoxy-substituted pyridine.[9][10]
Logical Relationship: Catalyst and Ligand Selection in Buchwald-Hartwig Amination
Factors influencing catalyst and condition selection for Buchwald-Hartwig amination.
Cost Considerations Beyond the Reagent Price
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the starting material. Several downstream factors can significantly influence the overall process economics.
Purification Costs
The purification of the final product is a major cost driver in large-scale synthesis. While the cost of chromatography can be substantial, ranging from thousands to hundreds of thousands of dollars depending on the scale and complexity, the choice of starting material can impact these costs.[11][12][13] If the use of this compound leads to the formation of difficult-to-remove byproducts, the purification process may become more complex and expensive, potentially requiring multiple chromatographic steps or specialized techniques.
Waste Disposal
The disposal of hazardous waste is a significant and often overlooked cost in chemical manufacturing. Nitrated and halogenated aromatic compounds are typically classified as hazardous waste, and their disposal costs can range from approximately $0.10 to $10 per pound, depending on the specific material and local regulations.[14][15] While the disposal costs for waste streams from reactions using either this compound or 2-chloro-3-nitropyridine are likely to be in a similar range, any process that generates a larger volume of waste or more complex waste mixtures will incur higher disposal costs.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and scaling up synthetic procedures. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling of a 2-Substituted-3-nitropyridine
-
To a solution of the 2-substituted-3-nitropyridine (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., 4:1 mixture of 1,4-dioxane and water, 5 mL), add a base (e.g., K₂CO₃, 2.0 mmol).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 2-Substituted-3-nitropyridine
-
To a reaction vessel, add the 2-substituted-3-nitropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable phosphine ligand (e.g., XPhos, 0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate.
-
Purify the crude product as required.
Conclusion
The decision to use this compound in large-scale synthesis is a multifaceted one that requires a careful balancing of its cost, reactivity, and impact on downstream processes. While it may be a readily available and versatile building block, its lower reactivity in key cross-coupling reactions compared to its chloro-analogue can lead to higher process costs due to the need for more forcing conditions and potentially more complex purifications. For many applications, 2-chloro-3-nitropyridine may offer a more cost-effective and efficient solution for large-scale production. However, in cases where the methoxy group is desired in the final product or where the use of a chloro-substituted starting material is problematic, this compound remains a valuable tool in the synthetic chemist's arsenal. A thorough process development and optimization study is always recommended to determine the most economical and sustainable route for a specific target molecule.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2- Chloro 3- Nitro Pyridine Cas No: 5470-18-8 Cas No: 5470-18-8 at Best Price in Visakhapatnam | Sri Guna Sai Life Sciences [tradeindia.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. 2-Hydroxy-3-nitropyridine | 6332-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Hydroxy-3-nitropyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. youtube.com [youtube.com]
- 11. 2-Chloro-3-nitropyridine | 5470-18-8 [chemicalbook.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Purification of APIs | ZEOCHEM [zeochem.com]
- 14. shapiroe.com [shapiroe.com]
- 15. admin.ks.gov [admin.ks.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxy-3-nitropyridine (CAS No. 20265-35-4), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Disposal Plan
This compound is classified as a hazardous substance, and its disposal must be managed to mitigate risks to personnel and the environment. Adherence to a structured disposal protocol is crucial. The following procedures outline the necessary steps for its safe handling and disposal.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Detailed Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from personal protective equipment to final waste hand-off.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure. This includes:
-
Safety Goggles or Face Shield: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect skin and clothing.
-
Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.[4]
Step 2: Waste Characterization and Segregation
Proper identification and separation of chemical waste are fundamental to safe disposal.
-
Chemical Waste Designation: this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash containers.
-
Segregation: This chemical waste must be kept separate from other waste streams, such as biological, radioactive, or incompatible chemicals, to prevent dangerous reactions.
Step 3: Secure Collection and Storage
The integrity of waste containment is crucial for safe temporary storage within the laboratory.
-
Appropriate Containers: Solid this compound should be collected in a durable, sealable container designated for solid chemical waste.
-
Comprehensive Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and the relevant hazard symbols (e.g., harmful, irritant). The date when the waste was first added to the container should also be visible.
-
Secure Storage: Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.[1][2]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.
-
Disposal: After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for arranging a pickup of hazardous waste. Provide your EHS office with a complete inventory of the waste.
-
Regulatory Compliance: Disposal of contents and container must be in accordance with local, regional, and national regulations.[2][4] The general precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Methoxy-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-3-nitropyridine (CAS No. 20265-35-4). The information is compiled from available safety data for the compound and its structural analogs. It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this specific compound when available and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Handling requires strict adherence to safety protocols to prevent adverse health effects. The following table summarizes the required personal protective equipment.
| PPE Category | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield should be worn when there is a splash hazard.[2] | To protect eyes from dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, check manufacturer's compatibility data). A lab coat or chemical-resistant apron.[2] | To prevent skin contact, which may cause irritation.[2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, particularly when handling the solid form or if dust is generated.[1] Use in a well-ventilated area, preferably a chemical fume hood.[2] | To prevent inhalation of dust, which may cause respiratory irritation.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations
-
Consult SDS: If a specific SDS for this compound is available, review it thoroughly.
-
Designate Area: Cordon off and label a specific area for handling the compound.
-
Ensure Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble PPE: Gather all necessary personal protective equipment as specified in the table above.
-
Prepare Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use a spatula for transferring the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid slowly to the solvent.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable equipment according to standard laboratory procedures.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
| Parameter | Requirement |
| Container | Store in a tightly closed, properly labeled container.[2] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] |
| Temperature | Storage at 2-8 °C is recommended.[3] |
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect solutions in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Do not dispose of down the drain or in regular trash.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
